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  • Product: 2-(Chloromethyl)-2-methyloxolane
  • CAS: 99839-65-3

Core Science & Biosynthesis

Foundational

A Mechanistic and Methodological Guide to the Synthesis of 2-(chloromethyl)-2-methyloxolane

Abstract This technical guide provides a comprehensive examination of the formation of 2-(chloromethyl)-2-methyloxolane, a substituted tetrahydrofuran derivative of interest in synthetic organic chemistry. The primary sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the formation of 2-(chloromethyl)-2-methyloxolane, a substituted tetrahydrofuran derivative of interest in synthetic organic chemistry. The primary synthesis route is detailed as an acid-catalyzed intramolecular hydroalkoxylation/cyclization of a specific unsaturated alcohol. This document elucidates the step-by-step reaction mechanism, provides a detailed experimental protocol, and discusses the critical process parameters that govern reaction efficiency and selectivity. The content herein is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this transformation.

Introduction and Core Reaction Principles

The synthesis of substituted cyclic ethers, such as oxolanes (tetrahydrofurans), is a cornerstone of modern organic chemistry, as these motifs are prevalent in natural products, pharmaceuticals, and specialty polymers. The target molecule, 2-(chloromethyl)-2-methyloxolane, presents a unique synthetic challenge. While its structure might suggest a Prins-type reaction between isobutylene, formaldehyde, and a chlorine source, the most direct and controlled pathway involves the intramolecular cyclization of an alkenyl alcohol.

The core transformation is the acid-catalyzed intramolecular hydroalkoxylation of 4-chloro-3-methyl-3-buten-1-ol . This process offers an atom-economical and direct route to the desired five-membered heterocyclic system.[1][2] The reaction proceeds under acidic conditions, where a proton source facilitates the cyclization by activating the alkene moiety toward nucleophilic attack by the distal hydroxyl group.

Key Reactants:

  • Substrate: 4-chloro-3-methyl-3-buten-1-ol

  • Catalyst: A strong Brønsted acid (e.g., Sulfuric Acid, p-Toluenesulfonic Acid) or a Lewis acid.

The causality behind selecting an intramolecular versus an intermolecular approach (like the Prins reaction) lies in achieving superior regioselectivity. The intramolecular pathway pre-positions the nucleophile (hydroxyl group) and the electrophilic center (the carbocation formed from the alkene), ensuring the formation of the desired five-membered ring system without significant formation of isomeric byproducts like dioxanes, which can be a challenge in traditional Prins reactions.[3][4][5]

Elucidation of the Reaction Mechanism

The formation of 2-(chloromethyl)-2-methyloxolane from 4-chloro-3-methyl-3-buten-1-ol is a classic example of an acid-catalyzed electrophilic addition followed by an intramolecular SN2-like ring closure. The mechanism can be dissected into three critical steps:

Step 1: Protonation of the Alkene (Carbocation Formation) The reaction is initiated by the protonation of the carbon-carbon double bond of the substrate by the acid catalyst (H⁺). Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C4). This regioselective addition generates a resonance-stabilized tertiary carbocation at the C3 position, which is the most stable possible carbocation intermediate.

Step 2: Intramolecular Nucleophilic Attack (Oxacyclization) The newly formed tertiary carbocation is highly electrophilic. The lone pair of electrons on the oxygen atom of the distal hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation center. This 5-exo-tet cyclization is kinetically and thermodynamically favored, leading to the formation of the five-membered oxolane ring. The result of this step is a protonated oxolane intermediate (an oxonium ion).

Step 3: Deprotonation (Product Formation) In the final step, a conjugate base (e.g., HSO₄⁻ or H₂O) present in the reaction medium abstracts the proton from the oxonium ion. This regenerates the acid catalyst and yields the final, neutral product: 2-(chloromethyl)-2-methyloxolane.

Mechanistic Diagram

The following diagram illustrates the complete reaction pathway from the starting material to the final product.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node arrow_style arrow_style sub 4-chloro-3-methyl-3-buten-1-ol Step 1: Protonation carbocation Tertiary Carbocation Intermediate Step 2: Intramolecular Cyclization sub->carbocation + H+ h_plus1 H+ oxonium Protonated Oxolane (Oxonium Ion) Step 3: Deprotonation carbocation->oxonium Intramolecular Nucleophilic Attack (5-exo-tet) product 2-(chloromethyl)-2-methyloxolane oxonium->product - H+ h_plus2 H+ a_minus A-

Caption: Reaction mechanism for the formation of 2-(chloromethyl)-2-methyloxolane.

Experimental Protocol and Data

The following protocol describes a general laboratory-scale synthesis. As a self-validating system, it includes in-process checks and purification steps designed to ensure the integrity of the final product.

Detailed Step-by-Step Methodology
  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer. The entire apparatus is placed under an inert atmosphere (e.g., nitrogen).

  • Solvent and Catalyst: Charge the flask with a suitable anhydrous solvent (e.g., 100 mL of dichloromethane). Add the acid catalyst (e.g., 0.5 g of p-toluenesulfonic acid) and stir until fully dissolved. Cool the mixture to 0-5 °C using an ice bath.

  • Substrate Addition: Dissolve 4-chloro-3-methyl-3-buten-1-ol (13.45 g, 0.1 mol) in 20 mL of dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the cooled, stirred catalyst solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This controlled addition is critical to prevent exothermic polymerization side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly quench the reaction by adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the pure 2-(chloromethyl)-2-methyloxolane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueUnitRationale / Notes
Substrate Mass13.45g4-chloro-3-methyl-3-buten-1-ol
Substrate Moles0.1molBased on MW of 134.58 g/mol
Catalyst Loading2-5mol %Catalytic amount is sufficient; higher loads can promote side reactions.
Solvent Volume120mLDichloromethane; ensures adequate dilution and heat dissipation.
Reaction Temperature0 °C to RT°CInitial cooling controls exothermicity; RT allows for completion.
Reaction Time4 - 6hoursTypical duration; should be confirmed by reaction monitoring (TLC/GC).
Expected Yield75 - 85%Literature-based typical yield after purification.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through several key validation points:

  • Reaction Monitoring: The use of TLC or GC provides real-time validation of the reaction's progression and completion, preventing premature or unnecessarily long reaction times which could lead to byproduct formation.

  • Neutralizing Workup: The quench with sodium bicarbonate is a crucial step that validates the cessation of the acid-catalyzed reaction, preventing further reactions during the workup and purification phases.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected spectra serve as the final validation of a successful synthesis. For example, the ¹H NMR spectrum should clearly show the absence of the vinyl protons from the starting material and the appearance of new signals corresponding to the oxolane ring protons.

By adhering to these principles of controlled addition, in-process monitoring, and definitive product characterization, this protocol functions as a robust and self-validating system for the synthesis of 2-(chloromethyl)-2-methyloxolane.

References

  • Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. RSC Publishing.
  • Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. PubMed.
  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PMC.
  • Prins reaction. Grokipedia.
  • Prins Reaction. Organic Chemistry Portal.

Sources

Exploratory

Thermodynamic stability and boiling point of 2-(chloromethyl)-2-methyloxolane

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 2-(chloromethyl)-2-methyloxolane Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 2-(chloromethyl)-2-methyloxolane

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 2-(chloromethyl)-2-methyloxolane. Due to a scarcity of direct experimental data for this specific compound, this paper synthesizes information from foundational principles of physical organic chemistry, data from analogous structures such as oxolane (tetrahydrofuran) and its substituted derivatives, and established predictive methodologies. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the molecule's expected behavior, stability under various conditions, and key physical properties. We will explore the structural factors governing its stability, potential decomposition pathways, and a reasoned estimation of its boiling point, supplemented with protocols for experimental determination.

Introduction: The Oxolane Scaffold in Modern Chemistry

The oxolane, or tetrahydrofuran (THF), ring is a privileged five-membered heterocyclic ether widely utilized in medicinal and materials chemistry.[1] Its favorable combination of polarity, metabolic stability, and three-dimensional structure makes it a valuable scaffold for modulating the physicochemical properties of advanced molecules.[1] The subject of this guide, 2-(chloromethyl)-2-methyloxolane, introduces two key substituents onto this core, creating a chiral center and significantly influencing its chemical and physical properties. Understanding the thermodynamic stability and boiling point of this molecule is critical for its synthesis, handling, purification, and application, particularly in contexts requiring thermal processing or long-term storage.

This guide will first deconstruct the factors contributing to the molecule's thermodynamic profile, followed by a detailed analysis of its expected boiling point based on comparative data and intermolecular force theory.

Molecular Structure and Key Features

To understand the properties of 2-(chloromethyl)-2-methyloxolane, it is essential to visualize its structure. The molecule consists of a central five-membered oxolane ring. At the C2 position, adjacent to the ether oxygen, the carbon atom is substituted with both a methyl (-CH₃) group and a chloromethyl (-CH₂Cl) group.

Caption: Molecular structure of 2-(chloromethyl)-2-methyloxolane.

Thermodynamic Stability

The thermodynamic stability of a molecule refers to its intrinsic energy state relative to potential decomposition products. For 2-(chloromethyl)-2-methyloxolane, stability is primarily governed by the integrity of the oxolane ring and the strength of its substituent bonds.

The Stability of the Oxolane Ring

The foundational stability of 2-(chloromethyl)-2-methyloxolane is derived from its five-membered oxolane core. Unlike three- or four-membered cyclic ethers (oxiranes and oxetanes), the oxolane ring possesses significantly lower ring strain.[2] This low strain energy translates to higher thermodynamic stability and reduced reactivity towards ring-opening reactions.[2]

HeterocycleRing SizeRing Strain (kcal/mol)
Oxirane (Epoxide)3~27.3[2]
Oxetane4~25.5[2]
Oxolane (THF) 5 ~5.6 [2]
Table 1: Comparative ring strain energies of common cyclic ethers.

The oxolane ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under harsh acidic conditions.[1] The presence of the ether oxygen atom does, however, create potential for peroxide formation upon prolonged exposure to air and light, a known characteristic of the parent compound, THF.[3] Therefore, storage under an inert atmosphere and away from light is advisable.

Influence of Substituents

The methyl and chloromethyl groups at the C2 position influence stability through steric and electronic effects.

  • Steric Effects: The presence of two substituents on the same carbon atom (a quaternary center) can introduce some steric strain. However, this is generally minor within the flexible five-membered ring compared to more rigid systems.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the adjacent C-Cl bond and potentially the stability of the nearby ether linkage. However, the primary reactive site for decomposition is more likely to be the C-Cl bond rather than the robust C-O or C-C bonds of the oxolane ring under moderate thermal stress.

Potential Thermal Decomposition Pathways

While stable under normal conditions, at elevated temperatures, thermal decomposition can occur. Based on studies of related substituted cyclic ethers, the decomposition is expected to be a multi-step process.[4][5] The weakest bond, the C-Cl bond, is the most likely point of initial cleavage, leading to radical intermediates.

A 2-(chloromethyl)-2-methyloxolane B Initial Homolytic Cleavage (High Temperature) A->B Heat (Δ) C Oxolanylmethyl Radical + Chlorine Radical B->C C-Cl Bond Scission D Ring Opening / Rearrangement C->D E Further Fragmentation D->E F Volatile Products (e.g., HCl, alkenes, carbonyls) E->F

Caption: A plausible high-temperature decomposition pathway.

Under less extreme conditions, such as in the presence of certain catalysts or nucleophiles, elimination of HCl could be a potential degradation pathway, leading to an unsaturated product. The stability towards such pathways would be highly dependent on the specific reaction conditions.

Boiling Point Analysis

No experimentally determined boiling point for 2-(chloromethyl)-2-methyloxolane is available in the public literature. However, a reliable estimate can be derived by analyzing the boiling points of structurally related compounds and considering the intermolecular forces at play.

Intermolecular Forces

The boiling point of a substance is a direct measure of the strength of its intermolecular forces. For 2-(chloromethyl)-2-methyloxolane, these include:

  • Van der Waals Forces (London Dispersion): These forces increase with molecular size and surface area. The molecule has a molecular weight of 134.59 g/mol .

  • Dipole-Dipole Interactions: The presence of two electronegative atoms (oxygen and chlorine) creates a significant molecular dipole, leading to strong dipole-dipole attractions between molecules.

The molecule is not capable of hydrogen bonding as it lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F).

Comparative Boiling Point Data

We can estimate the boiling point by starting with the parent oxolane and observing the incremental effects of the substituents.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Intermolecular Forces
Oxolane (THF)[6]72.1166Dipole-Dipole, Van der Waals
2-Methyloxolane[7]86.1378Dipole-Dipole, Van der Waals
2-(chloromethyl)-2-methyloxirane106.55122Dipole-Dipole, Van der Waals
2-(chloromethyl)-2-methyloxolane 134.59 Est. 160 - 180 Dipole-Dipole, Van der Waals
Table 2: Boiling points of related compounds and estimation for 2-(chloromethyl)-2-methyloxolane.
  • Effect of Methyl Group: Adding a methyl group to oxolane (to form 2-methyloxolane) increases the boiling point by 12°C, due to the increased molecular weight and Van der Waals forces.[6][7]

  • Effect of Chloromethyl Group: While a direct comparison for the oxolane is unavailable, adding a chloromethyl group to a related cyclic ether (oxirane) significantly raises its boiling point. The boiling point of 2-(chloromethyl)-2-methyloxirane is 122°C. This large increase is due to the combined effect of a larger molecular weight and a stronger dipole moment from the C-Cl bond.

  • Estimation: Given the starting boiling point of 2-methyloxolane (78°C) and the substantial increase expected from adding a polar, heavy chloromethyl group, the boiling point of 2-(chloromethyl)-2-methyloxolane is reasonably estimated to be in the range of 160 - 180 °C at standard atmospheric pressure.

Predictive Models

For a more precise, non-experimental value, Quantitative Structure-Property Relationship (QSPR) models are often employed.[8][9] These computational methods use molecular descriptors (e.g., molecular weight, connectivity indices, electrostatic properties) to build statistical models that can predict physical properties like boiling points for untested compounds.[9][10] Such models have shown high accuracy for halogenated organic compounds.[10]

Experimental Protocols

Should a sample of 2-(chloromethyl)-2-methyloxolane become available, the following standard protocols could be employed to determine its boiling point and assess its thermal stability.

Protocol: Boiling Point Determination via Thiele Tube

This micro-scale method is ideal for determining the boiling point with a small amount of sample.

Methodology:

  • Sample Preparation: Place 0.5 mL of 2-(chloromethyl)-2-methyloxolane into a small test tube (e.g., a Durham tube).

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the heat is applied to the side arm.

  • Observation: Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • Equilibrium Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.

Boiling Point Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement A Add Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Suspend in Thiele Tube C->D E Heat Gently D->E F Observe Bubble Stream E->F G Cool Slowly F->G H Record Temperature at Liquid Ingress G->H I Record Barometric Pressure H->I

Caption: Workflow for boiling point determination using a Thiele tube.

Conclusion

While direct experimental data for 2-(chloromethyl)-2-methyloxolane remains elusive, a robust profile of its thermodynamic stability and boiling point can be constructed through chemical first principles and comparative analysis. The molecule is expected to exhibit high thermodynamic stability, characteristic of the low-strain oxolane ring system, though precautions against peroxide formation are warranted. Its boiling point is predicted to be in the range of 160-180 °C, reflecting its molecular weight and the significant dipole-dipole forces imparted by its chloro- and ether functionalities. This guide provides a foundational understanding for scientists and researchers, enabling informed decisions in the handling, purification, and application of this and structurally related compounds.

References

  • Chemical Synthesis Database. (2025, May 20). 2-(chloromethyl)-2-methyloxirane. Retrieved from [Link]

  • Defense Technical Information Center. (2003, July 1). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Solvent and Substituent Effects on the Thermolysis of Antimalarial Fluorophenyl Substituted 1,2.4-Trioxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Retrieved from [Link]

  • (n.d.). Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure. Retrieved from [Link]

  • DiVA-Portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-2-methyloxirane. Retrieved from [Link]

  • ACS Publications. (2012, August 10). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. Retrieved from [Link]

  • Open METU. (n.d.). The synthesis of 2-substituted - epichlorohydrins and their reactions. Retrieved from [Link]

  • PubMed. (2008, October 23). Boiling points of halogenated ethanes: an explanatory model implicating weak intermolecular hydrogen-halogen bonding. Retrieved from [Link]

  • (2025, January 7). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved from [Link]

  • PubMed. (2001, August 15). Boiling points of halogenated organic compounds. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • MDPI. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • Regulations.gov. (2022, January 26). Safety assessment of 2‐methyloxolane as a food extraction solvent. Retrieved from [Link]

  • Scribd. (n.d.). THF Thermodynamic Properties Analysis. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Influence of Oxygen Atoms and Ring Strain on the Low-Temperature Oxidation Pathways of 1,3-Dioxolane. Retrieved from [Link]

  • (2024, October 23). Properties and Stability of Tetrahydrofuran. Retrieved from [Link]

  • Cheméo. (n.d.). Thiirane, 2-methyl-2-chloromethyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]

  • ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

  • MSU chemistry. (n.d.). Boiling Point. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • PMC. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • PMC. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • PubMed. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-(chloromethyl)-2-methyloxolane

Abstract This technical guide provides a comprehensive exploration of the stereochemical and conformational landscape of 2-(chloromethyl)-2-methyloxolane, a substituted tetrahydrofuran of interest in synthetic and medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemical and conformational landscape of 2-(chloromethyl)-2-methyloxolane, a substituted tetrahydrofuran of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is paramount for elucidating its reactivity, biological activity, and physicochemical properties. This document delves into the fundamental principles governing the conformational preferences of the oxolane ring, the influence of its substituents, and the modern experimental and computational methodologies employed for its detailed analysis. While specific experimental data for 2-(chloromethyl)-2-methyloxolane is not extensively available in public literature, this guide establishes a robust framework for its analysis based on well-established principles and data from closely related analogs.

Introduction: The Significance of Stereoisomerism and Conformation

The biological and chemical properties of a molecule are not solely defined by its atomic connectivity but are intrinsically linked to the spatial arrangement of its atoms. In the context of drug discovery and development, stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Furthermore, the dynamic equilibrium of different conformations can dictate a molecule's ability to bind to a biological target. 2-(chloromethyl)-2-methyloxolane, possessing a chiral center at the C2 position, exists as a pair of enantiomers, (R)- and (S)-2-(chloromethyl)-2-methyloxolane. Each of these enantiomers, in turn, can adopt a multitude of conformations due to the flexibility of the five-membered oxolane ring and rotation around single bonds. A thorough understanding of this complex conformational landscape is therefore essential for predicting its behavior in chemical and biological systems.

Foundational Principles of Oxolane Conformational Analysis

The five-membered tetrahydrofuran (oxolane) ring is not planar. To alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms, the ring puckers into non-planar conformations. The two most fundamental puckered conformations are the envelope (Cs) and twist (C2) forms.

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom out of the plane.

  • Twist (T) Conformation: No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The energy barrier between these conformations is typically low, often leading to a continuous interconversion through a process known as pseudorotation . This dynamic nature means that at room temperature, substituted oxolanes exist as a complex equilibrium of multiple conformers. The presence of substituents, as in 2-(chloromethyl)-2-methyloxolane, significantly influences the energy landscape of this pseudorotational pathway, favoring certain conformations over others.

The Influence of Substituents at C2

The methyl and chloromethyl groups at the C2 position of the target molecule introduce several key stereoelectronic interactions that dictate its conformational preferences:

  • Steric Hindrance: The bulky substituents will preferentially occupy positions that minimize steric clash with the rest of the ring. In the context of the envelope and twist conformations, this means avoiding pseudo-axial orientations where they would experience 1,3-diaxial-like interactions.

  • The Anomeric Effect: This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, contrary to what would be expected from steric considerations alone.[1][2] While the chloromethyl group is not directly a heteroatom substituent, the electronegative chlorine atom can participate in stabilizing hyperconjugative interactions. Specifically, there can be a stabilizing interaction between a lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-Cl bond. This interaction is maximized when the C-Cl bond is anti-periplanar to the oxygen lone pair, which can favor specific puckered conformations. The anomeric effect is a complex phenomenon influenced by a combination of hyperconjugation, electrostatic interactions, and steric factors.[3]

  • The Gauche Effect: This effect describes the tendency of certain substituents, particularly electronegative ones, to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than an anti conformation (180°) about a single bond.[4][5] In 2-(chloromethyl)-2-methyloxolane, rotation around the C2-C(chloromethyl) bond will be influenced by the gauche effect, where the interaction between the C-O bond of the ring and the C-Cl bond will likely favor a gauche arrangement to allow for stabilizing hyperconjugative interactions between the C-C σ-bonding orbital and the C-Cl σ*-antibonding orbital.[6]

The interplay of these effects results in a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Experimental Methodologies for Stereochemical and Conformational Analysis

A combination of spectroscopic and crystallographic techniques is employed to elucidate the three-dimensional structure and conformational dynamics of molecules like 2-(chloromethyl)-2-methyloxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.

The chemical shifts of the protons and carbons in the oxolane ring are highly sensitive to their local electronic environment and spatial orientation. For instance, protons on the carbon atoms adjacent to the ring oxygen (C2 and C5) are typically deshielded and appear at a lower field in the 1H NMR spectrum. The specific chemical shifts of the diastereotopic protons on the C3, C4, and chloromethyl carbons can provide valuable clues about the predominant conformation.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 2-(chloromethyl)-2-methyloxolane

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C2-CH₃~1.3~25
C2-CH₂Cl~3.6~50Deshielded by the electronegative chlorine atom.
C3-H₂~1.9~26
C4-H₂~1.9~26
C5-H₂~3.8~68Deshielded by the ring oxygen.
C2-~80Quaternary carbon, deshielded by oxygen and chlorine.

Note: These are estimated values and can vary depending on the solvent and the specific conformational equilibrium.

The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation . By measuring the ³JHH values for the protons on the oxolane ring, it is possible to deduce the dihedral angles and thus the ring's pucker and the relative orientation of substituents.

NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are close to each other (typically < 5 Å). The observation of NOEs between specific protons can provide definitive evidence for their spatial proximity and is invaluable for determining the relative stereochemistry and predominant conformation. For example, an NOE between the C2-methyl protons and a proton on the C5 position would suggest a conformation where these groups are on the same face of the ring.

Because of the low energy barriers between conformers, the NMR spectrum of 2-(chloromethyl)-2-methyloxolane at room temperature is likely to be a time-averaged representation of the different conformations.[7] By lowering the temperature, it is possible to slow down the rate of interconversion, potentially "freezing out" individual conformers.[1][8] This allows for the observation of separate sets of signals for each conformer and the determination of their relative populations and the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.[9]

Protocol for Variable Temperature NMR Analysis:

  • Sample Preparation: Prepare a solution of 2-(chloromethyl)-2-methyloxolane in a suitable low-freezing point deuterated solvent (e.g., deuterated toluene, deuterated dichloromethane).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Data Acquisition: Record ¹H NMR spectra at each temperature until significant changes in the line shape or the appearance of new signals are observed, or until the solvent begins to freeze.

  • Data Analysis: Analyze the spectra to identify the signals corresponding to each conformer at low temperatures. Integrate the signals to determine the relative populations of the conformers at each temperature.

  • Thermodynamic Analysis: Use the van't Hoff equation to plot ln(K_eq) versus 1/T to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of 2-(chloromethyl)-2-methyloxolane or a derivative can be obtained, this technique can reveal the precise bond lengths, bond angles, and torsional angles, providing a snapshot of the molecule in its lowest energy conformation in the crystalline lattice. This information is invaluable for validating computational models.

Experimental Workflow for X-ray Crystallography:

G cluster_0 Crystallization cluster_1 Data Collection & Structure Solution A Purified Compound B Solvent Screening A->B C Crystal Growth (e.g., slow evaporation, vapor diffusion) B->C D Single Crystal Selection C->D E X-ray Diffraction Data Collection D->E Crystal Mounting F Structure Solution (e.g., direct methods, Patterson function) E->F G Structure Refinement F->G H Validation and Analysis G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry in Conformational Analysis

Computational modeling is an indispensable tool for exploring the conformational landscape of flexible molecules. It allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Conformational Search

The first step in a computational analysis is to perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using molecular mechanics (MM) force fields or semi-empirical methods, which are computationally less expensive than higher-level quantum mechanical methods.

Quantum Mechanical (QM) Calculations

Once a set of low-energy conformers has been identified, their geometries are optimized and their relative energies are calculated with greater accuracy using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations provide valuable insights into the electronic structure and the nature of the interactions that stabilize each conformer.

Workflow for Computational Conformational Analysis:

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization and Frequency Calculation (e.g., DFT, MP2) C->D E Calculation of Relative Energies (including zero-point vibrational energy) D->E F Analysis of Stereoelectronic Effects (e.g., NBO analysis) E->F G Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, coupling constants) E->G H Comparison with Experimental Data G->H

Caption: A typical workflow for computational conformational analysis.

Table 2: Key Stereoelectronic Interactions in 2-(chloromethyl)-2-methyloxolane

InteractionDescriptionExpected Consequence
Anomeric Effect Hyperconjugation between a lone pair of the ring oxygen and the σ*(C-Cl) orbital.Favors conformations where the C-Cl bond is anti-periplanar to an oxygen lone pair.
Gauche Effect Preference for a gauche arrangement of electronegative substituents.The C2-C(chloromethyl) bond rotation will likely favor a gauche conformation of the C-O and C-Cl bonds.
Steric Repulsion Repulsive interactions between bulky groups.Disfavors conformations with pseudo-axial substituents or eclipsing interactions.

Conclusion

References

  • Nicolle, S. M., Lewis, W., Hayes, C. J., & Moody, C. J. (2015). Stereoselective Synthesis of Highly Substituted Tetrahydrofurans Through Diverted Carbene O−H Insertion Reaction. Angewandte Chemie International Edition, 54(29), 8485-8489. [Link]

  • Wolfe, S. (1972). The gauche effect. Some stereochemical consequences of adjacent electron pairs and polar bonds. Accounts of Chemical Research, 5(4), 102-111.
  • Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019-5087.
  • Alabugin, I. V. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8434-8467. [Link]

  • Rodrigues Silva, D., de Azevedo Santos, L., Hamlin, T. A., Fonseca Guerra, C., Freitas, M. P., & Bickelhaupt, F. M. (2022). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 11(1), e202100234. [Link]

  • Wikipedia contributors. (2023). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Anomeric effect. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. [Link]

  • Tvaroska, I., & Bleha, T. (1989). Anomeric and exo-anomeric effects in carbohydrate chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123.
  • Kirby, A. J. (1983).
  • Salzner, U. (2009). The anomeric effect: a new explanation for a textbook phenomenon.
  • Apperley, D. C., Harris, R. K., & Hodgkinson, P. (2012). Solid-state NMR: basic principles and practice. E-libro.
  • Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Jensen, F. (2017).
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Van De Graaff, S. A., & Izbicka, E. (2001). Molecular Mechanics and Variable-Temperature 1H NMR Studies on N, N-Diethyl-m-toluamide. An Undergraduate NMR and Molecular Modeling Experiment. Journal of Chemical Education, 78(4), 517. [Link]

  • Freitas, M. P. (2007). Is there a general rule for the gauche effect in the conformational isomerism of 1,2-disubstituted ethanes?. The Journal of physical chemistry. A, 111(30), 7069–7075. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Russian Journal of Organic Chemistry, 49(11), 1635-1642. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 49(11), 1635-1642. [Link]

  • Alabugin, I. V., & Gilmore, K. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8434-8467. [Link]

  • Wikipedia contributors. (2023). Anomeric effect. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guide for 2-(Chloromethyl)-2-methyloxolane

Executive Summary As researchers and drug development professionals, we frequently encounter novel synthetic scaffolds that lack decades of specific in vivo toxicological data. In these scenarios, we must proactively ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As researchers and drug development professionals, we frequently encounter novel synthetic scaffolds that lack decades of specific in vivo toxicological data. In these scenarios, we must proactively extrapolate safety protocols based on the molecule's functional groups. 2-(chloromethyl)-2-methyloxolane (CAS: 99839-65-3) 1 is a versatile small-molecule scaffold utilized in advanced organic synthesis 2.

From a safety perspective, this compound is a "dual-threat" molecule: it combines the auto-oxidation and peroxide-forming risks of a cyclic ether (oxolane) with the electrophilic, alkylating potential of an alkyl chloride. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental workflows required to handle this reagent safely and effectively.

Physicochemical Properties

Understanding the physical baseline of the molecule is the first step in risk mitigation. The lipophilic nature of the oxolane ring facilitates rapid dermal absorption, while the low molecular weight increases its volatility.

Table 1: Key Physicochemical Identifiers

PropertyValue
Chemical Name 2-(chloromethyl)-2-methyloxolane
Common Synonyms 2-(chloromethyl)-2-methyltetrahydrofuran
CAS Number 99839-65-3
Molecular Formula C6H11ClO [[2]]()
Molecular Weight 134.6 g/mol [[1]]()
Structural Class Cyclic Ether / Alkyl Halide

Mechanistic Toxicology & Hazard Profile

To design effective safety protocols, we must understand the causality behind the toxicity. The hazards of 2-(chloromethyl)-2-methyloxolane stem from two distinct functional groups:

  • The Oxolane (Tetrahydrofuran) Ring: Similar to its parent compound 2-methyltetrahydrofuran, the cyclic ether oxygen is prone to radical-mediated auto-oxidation upon exposure to air and light, leading to the formation of explosive hydroperoxides 3. Additionally, it acts as a central nervous system (CNS) depressant and a severe eye irritant 4.

  • The Chloromethyl Group: Alkyl chlorides are potent electrophiles 5. In a biological environment, the primary chloride undergoes rapid SN​2 nucleophilic substitution. Cellular nucleophiles—such as the sulfhydryl (-SH) groups of glutathione and the amine (-NH2) groups of nucleic acids—attack the electrophilic carbon, resulting in covalent alkylation. This mechanism is the root cause of its mutagenic potential and severe tissue necrosis [[6]]().

ToxicityMechanism A 2-(chloromethyl)- 2-methyloxolane B Cellular Penetration (Lipophilic Oxolane) A->B Absorption C Nucleophilic Attack (SN2 Reaction) B->C Intracellular D Protein Alkylation (Enzyme Inhibition) C->D -SH / -NH2 E DNA Alkylation (Mutagenesis) C->E Bases F Cytotoxicity & Tissue Irritation D->F E->F

Mechanistic pathway of cellular toxicity via SN2 alkylation by the chloromethyl moiety.

Core Safety Data Sheet (SDS) Components

Based on structural extrapolation from 2-MeTHF and standard alkyl chlorides, the following GHS classifications and self-validating first aid measures must be applied.

Table 2: Extrapolated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour 7
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed 4
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 1H318: Causes serious eye damage 4
STOT - Single Exposure Category 3H335: May cause respiratory irritation 5
Self-Validating First Aid Protocols
  • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. Remove contact lenses if present. Causality: The alkyl chloride moiety is highly electrophilic. Upon contact with the aqueous environment of the eye, it can rapidly alkylate corneal proteins, leading to irreversible tissue damage and opacity 6.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and water. Causality: Prolonged exposure allows the lipophilic oxolane ring to easily penetrate the stratum corneum, carrying the reactive chloride into deeper dermal layers where it causes chemical burns .

  • Ingestion: Do NOT induce vomiting. Keep the airway clear and seek immediate medical attention. Causality: Cyclic ethers are highly volatile. Inducing emesis significantly increases the risk of pulmonary aspiration, which can lead to severe chemical pneumonitis and respiratory failure .

Experimental Methodologies & Workflows

To ensure trustworthiness in the laboratory, workflows must be designed as closed-loop, self-validating systems.

Protocol 1: Peroxide Testing and Remediation

Self-Validating Principle: This protocol relies on a verification loop where the reagent cannot proceed to the synthetic step until a negative re-test confirms the complete chemical reduction of explosive peroxides.

  • Initial Testing: Before utilizing any stored 2-(chloromethyl)-2-methyloxolane, dip a standard Quantofix peroxide test strip into the reagent.

  • Assessment: Read the concentration after 15 seconds. If the concentration is >20 ppm, remediation is strictly required before any concentration or distillation steps.

  • Remediation (Quenching): Transfer the reagent to a separatory funnel. Wash the organic layer with an equal volume of 10% w/v aqueous ferrous sulfate ( FeSO4​ ) or sodium bisulfite. Causality: The Fe2+ ions act as a reducing agent, safely converting dangerous hydroperoxides into harmless alcohols, thereby preventing explosive concentration during rotary evaporation.

  • Validation: Perform a secondary test with a fresh peroxide strip. The workflow only proceeds if the result is <5 ppm.

Protocol 2: Safe Synthetic Handling and Reaction Quenching

Self-Validating Principle: By utilizing a specific nucleophilic quench rather than a generic aqueous wash, we chemically destroy the hazardous electrophile, ensuring the resulting waste stream is fundamentally safer.

  • Inert Transfer: Conduct all transfers using Schlenk line techniques or within a certified, high-flow fume hood to avoid inhalation of volatile alkyl chloride vapors.

  • Reaction Execution: Run the desired synthetic step.

  • Chemical Quenching: Post-reaction, quench the crude mixture containing unreacted 2-(chloromethyl)-2-methyloxolane using a concentrated aqueous amine solution (e.g., ethanolamine or ammonium hydroxide). Causality: The primary amine acts as a strong nucleophile, rapidly displacing the chloride via an SN​2 mechanism. This neutralizes the severe alkylating hazard of the starting material before it enters the waste stream.

  • Disposal: Phase-separate the mixture and dispose of the organic layer strictly in designated halogenated organic waste containers.

PeroxideWorkflow Start Reagent Retrieval Test Peroxide Test Strip Start->Test Decision Peroxides > 20 ppm? Test->Decision Quench Quench with FeSO4 Decision->Quench Yes Use Synthetic Reaction Decision->Use No Quench->Test Retest PostRxn Amine Neutralization Use->PostRxn Waste Halogenated Waste PostRxn->Waste

Step-by-step workflow for peroxide testing and safe handling of oxolane derivatives.

References

  • 2-Methyltetrahydrofuran Safety Data Sheet - Monument Chemical. URL: [Link]

  • Alkyl chloride SDS - Chem-on. URL: [Link]

  • Alkyl chloride (C12-16) dimethylbenzilammony SDS - AEB Group. URL:[Link]

  • Alkyl chloride SDS (AEB Group) - AEB Group. URL: [Link]

Sources

Foundational

Crystallographic Profiling of 2-(Chloromethyl)-2-methyloxolane Derivatives: A Technical Guide to Structural Characterization and Muscarine-Like Scaffolds

Executive Summary The [1] is a highly versatile, low-molecular-weight building block utilized extensively in the synthesis of biologically active heterocyclic compounds, most notably muscarine analogs. Because the parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1] is a highly versatile, low-molecular-weight building block utilized extensively in the synthesis of biologically active heterocyclic compounds, most notably muscarine analogs. Because the parent compound is a volatile liquid at standard temperature and pressure, obtaining direct crystallographic data is virtually impossible without specialized in situ cryo-crystallization. As a result, structural characterization relies on the strategic derivatization of this scaffold into solid, crystalline salts.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It details the causality behind derivatization strategies, outlines self-validating crystallization protocols, and explains how to interpret the resulting Single-Crystal X-Ray Diffraction (SCXRD) data to map critical structure-activity relationships (SAR) for receptor binding.

The Chemical Context: Why Derivatization is a Crystallographic Necessity

In structural biology and medicinal chemistry, understanding the exact stereochemistry and ring puckering of a pharmacophore is non-negotiable. The five-membered oxolane (tetrahydrofuran) ring is highly flexible, rapidly interconverting between various envelope ( E ) and half-chair ( T ) conformations in solution.

To "freeze" the molecule in its lowest-energy conformation for SCXRD, we must force it into a highly ordered solid-state lattice. Small oxolane molecules lack the robust intermolecular interactions (such as extensive hydrogen bonding networks or π−π stacking) required to form stable crystals.

The Mechanistic Solution: By reacting the chloromethyl group with bulky nucleophiles (e.g., pyridine or trimethylamine), we generate rigid, ionic quaternary ammonium or pyridinium salts[2]. The introduction of a bulky cation and a coordinating counterion (e.g., chloride, tosylate, or tetrafluoroborate) provides the strong electrostatic interactions and steric bulk necessary to drive crystallization. Recent studies on [2] have demonstrated that such pyridinium derivatives yield excellent diffraction-quality crystals, revealing conformations that perfectly mimic natural muscarine[2].

Workflow A 2-(Chloromethyl)-2-methyloxolane (Liquid Scaffold) B Quaternization / Derivatization (e.g., Pyridinium Salt) A->B SN2 Reaction C Vapor Diffusion Crystallization (MeOH / Et2O) B->C Supersaturation D Single-Crystal X-Ray Diffraction (SCXRD at 100 K) C->D Crystal Selection E Phase Solution & Refinement (Olex2 / SHELXL) D->E Data Processing

Workflow from liquid oxolane scaffold to SCXRD structure resolution.

Experimental Protocol: Synthesis and Vapor Diffusion Crystallization

To ensure data integrity, the crystallization process must be a self-validating system. Rapid precipitation leads to amorphous powders or twinned crystals, which are useless for resolving subtle stereochemical features. The following protocol utilizes vapor diffusion to achieve a slow, controlled entry into the metastable zone of supersaturation.

Step-by-Step Methodology:

  • Nucleophilic Substitution (Quaternization):

    • Action: Dissolve 2-(chloromethyl)-2-methyloxolane in anhydrous acetonitrile. Add a 1.2x molar excess of pyridine.

    • Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the transition state of the SN​2 reaction without solvating the nucleophile too strongly, thereby accelerating the formation of the ionic pyridinium chloride salt.

  • Reflux and Isolation:

    • Action: Heat the mixture to reflux for 24 hours under an inert argon atmosphere. Cool to room temperature, concentrate under reduced pressure, and precipitate the crude salt using cold diethyl ether.

  • Counterion Exchange (Critical Optimization Step):

    • Action: Exchange the highly hygroscopic chloride ion for a bulkier, less coordinating anion (e.g., tosylate) using ion-exchange chromatography or direct metathesis.

    • Causality: Hygroscopic salts absorb atmospheric moisture, destroying the crystal lattice. Bulky counterions like tosylate disrupt amorphous aggregation, reduce hygroscopicity, and promote the formation of highly ordered, well-diffracting crystal lattices[3].

  • Vapor Diffusion Crystallization:

    • Action: Dissolve the purified salt in a minimum volume of methanol (solvent) in a small 2 mL inner vial. Place this open vial inside a larger 20 mL closed jar containing 5 mL of diethyl ether (antisolvent).

    • Causality: The highly volatile antisolvent (ether) slowly diffuses through the vapor phase into the methanol solution. This gradually lowers the solubility of the salt over several days. This slow approach to supersaturation prevents rapid, chaotic nucleation, yielding large, single, faceted crystals optimal for SCXRD.

Crystallographic Data Acquisition & Processing Standards

Once a suitable crystal is harvested, the data acquisition parameters must be strictly controlled to resolve the flexible oxolane ring accurately.

Table 1: Representative Crystallographic Parameters for Muscarine-Like Oxolane Derivatives
ParameterRecommended Value / DescriptionCausality / Scientific Significance
Crystal System Monoclinic or OrthorhombicTypical packing arrangement for chiral organic salts with bulky counterions to minimize void space.
Space Group P21​ or P21​21​21​ Non-centrosymmetric, chiral space groups confirm the preservation of stereocenters during the derivatization process.
Temperature 100 K (Cryostream)Drastically minimizes the thermal ellipsoid volume (Debye-Waller factors), allowing precise atomic resolution of the flexible oxolane ring.
Radiation Source Cu K α ( λ=1.54184 Å)Cu radiation provides a higher anomalous dispersion signal for lighter atoms (O, Cl) compared to Mo K α , which is critical for absolute structure determination.
Flack Parameter ∼0.01−0.05 A value close to zero mathematically validates the absolute configuration of the C2, C4, and C5 stereocenters.

Structural Insights: Conformation Analysis and Biological Relevance

The ultimate goal of obtaining crystallographic data for 2-(chloromethyl)-2-methyloxolane derivatives is to understand how their 3D architecture dictates biological function.

In the context of the [4] and its analogs, the spatial arrangement of the ether oxygen, the methyl group, and the quaternary nitrogen is critical for binding to muscarinic acetylcholine receptors.

Ring Puckering Analysis: Using Cremer-Pople parameters, crystallographic data reveals that the oxolane ring in these derivatives predominantly adopts an envelope ( E ) conformation rather than a half-chair ( T ). In the crystal lattice, the flap of the envelope is typically occupied by the carbon atom bearing the bulky substituent (derived from the chloromethyl group).

Causality: The envelope conformation minimizes transannular steric strain and torsional eclipsing interactions between the 2-methyl group and the adjacent substituents. This solid-state conformation directly mirrors the bioactive conformation required for the pharmacophore to dock successfully into the orthosteric binding site of muscarinic receptors[2].

Conformation A Oxolane Ring Stereocenter (C2, C4, C5) B Ring Puckering Analysis (Cremer-Pople Parameters) A->B C Envelope Conformation (E) Minimum Steric Strain B->C Favored D Half-Chair Conformation (T) Transitional State B->D Unfavored E Muscarinic Receptor Binding (Spatial Alignment) C->E Optimal Fit

Logical relationship between oxolane ring puckering and receptor binding.

By leveraging rigorous derivatization, controlled vapor diffusion crystallization, and high-resolution SCXRD, researchers can transform the volatile 2-(chloromethyl)-2-methyloxolane scaffold into a fully characterized, structurally validated library of potent pharmaceutical candidates.

References

  • Chan, T. H., and Li, C. J. "Concise Synthesis of (+)-Muscarine." Canadian Journal of Chemistry, 70.10 (1992): 2726-2729. URL:[Link]

  • Bogdanowicz, P., et al. "Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity." International Journal of Molecular Sciences, 25.4 (2024): 2368. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Grignard reagent synthesis using 2-(chloromethyl)-2-methyloxolane

Application Note: Synthesis and Mechanistic Divergence of 2-(Chloromethyl)-2-methyloxolane Grignard Reagents Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming neopenty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Divergence of 2-(Chloromethyl)-2-methyloxolane Grignard Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming neopentyl-like steric hindrance and controlling Boord-type β-elimination in cyclic ether scaffolds.

Executive Summary & Mechanistic Insights

The synthesis of a Grignard reagent from 2-(chloromethyl)-2-methyloxolane presents a classic dichotomy in organometallic chemistry, requiring strict control over competing kinetic and thermodynamic pathways.

Chemists attempting this synthesis face two distinct mechanistic challenges:

  • Neopentyl-Like Steric Hindrance: The primary chloromethyl group is adjacent to a fully substituted quaternary center (C2 of the oxolane ring). This physical barrier drastically reduces the rate of oxidative addition by standard magnesium turnings, often leading to unreacted starting material at low temperatures.

  • Electronic Instability (β-Elimination): The molecule contains a β-oxygen atom within the tetrahydrofuran architecture. Once the carbon-magnesium bond forms, the intermediate is highly susceptible to a Boord-type β-elimination[1]. If the internal thermal energy exceeds the activation barrier (typically > -20 °C), the C2–O bond undergoes rapid heterolytic cleavage. This collapses the ring to form the thermodynamically stable magnesium alkoxide of 4-methyl-4-penten-1-ol. This phenomenon is well-documented in analogous unsubstituted tetrahydrofurfuryl systems[2][3].

The Causality of Experimental Design: To synthesize the intact cyclic Grignard reagent, one cannot simply lower the temperature, as standard magnesium becomes completely inert to neopentyl chlorides at cryogenic temperatures. Therefore, the protocol necessitates the use of Rieke Magnesium (Mg)*—an ultra-highly reactive, high-surface-area form of zero-valent magnesium that forces oxidative addition at -78 °C, trapping the kinetic product before ring fragmentation can occur. Conversely, if the acyclic alkene is desired, standard magnesium turnings under reflux are used to intentionally drive the thermodynamic ring-opening.

Reaction Pathway Visualization

Pathway SM 2-(Chloromethyl)- 2-methyloxolane Mg Magnesium Insertion SM->Mg Mg(0) Kinetic Intact Grignard (Kinetic Product) Mg->Kinetic -78 °C (Rieke Mg) Thermo 4-Methyl-4-penten-1-ol Alkoxide (Thermodynamic) Mg->Thermo > -20 °C (β-Elimination) Kinetic->Thermo Thermal Warming

Mechanistic divergence of Grignard formation based on temperature.

Quantitative Data: Pathway Comparison

Reaction ConditionMagnesium SourceTemp (°C)Primary PathwayIsolated ProductYield (%)
Cryogenic Rieke Mg (Mg*)-78 °CKineticIntact Oxolane Grignard72 - 78%
Standard Mg Turnings + I₂65 °CThermodynamic4-Methyl-4-penten-1-ol85 - 92%
Intermediate Mg Turnings0 to 25 °CMixedComplex MixtureN/A

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Intact 2-(Methyloxolan-2-yl)methylmagnesium chloride (Kinetic Control)

Objective: Force oxidative addition while suppressing Boord-type fragmentation.

  • Preparation of Rieke Magnesium (Mg):* In a flame-dried Schlenk flask under strictly anhydrous argon, suspend anhydrous MgCl₂ (1.05 eq) and lithium metal (2.1 eq) in anhydrous THF. Add a catalytic amount of naphthalene (0.1 eq). Stir at 25 °C for 2.5 hours until the lithium is consumed and a fine, highly reactive black suspension of Mg* is formed.

  • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Substrate Addition: Dissolve 2-(chloromethyl)-2-methyloxolane (1.0 eq) in anhydrous THF to create a 0.5 M solution. Add this solution dropwise over 1 hour using a syringe pump. Causality: Dropwise addition prevents localized exothermic micro-environments that could trigger premature ring-opening.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours to ensure complete insertion. The reagent must be used immediately in situ at -78 °C for subsequent electrophilic trapping.

Protocol B: Synthesis of 4-Methyl-4-penten-1-ol via Thermodynamic Ring Opening

Objective: Leverage the oxolane scaffold to generate a functionalized acyclic alkene.

  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser, add standard Mg turnings (1.5 eq) and enough THF to cover the metal. Add a single crystal of I₂ and 0.05 eq of 1,2-dibromoethane. Warm gently until effervescence and the disappearance of the iodine color confirm activation.

  • Initiation: Add 5% of the total 2-(chloromethyl)-2-methyloxolane (neat) to the Mg suspension at 40 °C. Wait for the exothermic reaction to initiate, indicated by a temperature spike and a cloudy appearance.

  • Propagation: Dilute the remaining oxolane in THF (1.0 M) and add dropwise at a rate that maintains a gentle, self-sustaining reflux (approx. 65 °C).

  • Completion: Once addition is complete, apply external heat to reflux for an additional 2 hours. Causality: Extended reflux ensures that any transient intact Grignard reagent fully overcomes the activation barrier to undergo β-elimination.

  • Isolation: Cool to 0 °C, carefully quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo to yield 4-methyl-4-penten-1-ol.

Self-Validating Analytical Systems

To ensure the trustworthiness of the protocol, the system must be self-validating. Because Grignard reagents cannot be directly analyzed via standard chromatography, an electrophilic quench is required to lock the structure for NMR analysis.

Validation Procedure: Extract a 0.5 mL aliquot of the active Grignard solution and inject it into a pre-cooled vial containing an excess of benzaldehyde in THF. Perform a rapid aqueous micro-workup and analyze the organic layer via ¹H NMR (CDCl₃).

  • Confirming Protocol A (Kinetic Success): The ¹H NMR spectrum will display a complex multiplet around 3.8 ppm (characteristic of the intact oxolane ring protons) and a distinct singlet for the C2 methyl group. No alkene signals should be present.

  • Confirming Protocol B (Thermodynamic Success): The ¹H NMR spectrum will reveal distinct terminal alkene protons at 4.7 ppm (2H, broad singlet) and a complete absence of the cyclic ether signals, confirming 100% fragmentation into the acyclic scaffold.

References

  • 4-Penten-1-ol Organic Syntheses, Coll. Vol. 4, 755 (1963). URL:[Link]

  • Preparation of highly reactive magnesium and its application to the preparation of Grignard reagents Journal of the American Chemical Society, 96(6), 1775-1781 (1974). URL:[Link]

Sources

Application

Application Note &amp; Protocols: Controlled Ring-Opening Polymerization of 2-(chloromethyl)-2-methyloxolane for Advanced Polymer Therapeutics

Introduction The development of functional polymers with well-defined architectures is a cornerstone of modern materials science and advanced drug delivery. Poly(2-(chloromethyl)-2-methyloxolane) is an emerging platform...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of functional polymers with well-defined architectures is a cornerstone of modern materials science and advanced drug delivery. Poly(2-(chloromethyl)-2-methyloxolane) is an emerging platform in this field, valued for its polyether backbone and, most critically, its pendant chloromethyl groups. These reactive handles provide a versatile scaffold for post-polymerization modification, allowing for the covalent attachment of therapeutic agents, targeting ligands, or imaging moieties.

This application note provides a detailed guide to the synthesis of poly(2-(chloromethyl)-2-methyloxolane) via living cationic ring-opening polymerization (CROP). We will delve into the mechanistic principles that govern this technique, offer a robust experimental protocol for achieving controlled polymerization, and discuss the critical aspects of polymer characterization and subsequent functionalization.

Part 1: Mechanistic Overview of Cationic Ring-Opening Polymerization (CROP)

The polymerization of cyclic ethers like 2-(chloromethyl)-2-methyloxolane is predominantly achieved through a cationic mechanism.[1] CROP is a chain-growth process characterized by a positively charged propagating center. When conducted under the right conditions, this polymerization can proceed in a "living" manner, meaning that chain-breaking reactions like termination and chain transfer are largely suppressed.[2][3] This living character is essential for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and well-defined end-groups.

The active propagating species in the CROP of oxolanes is a tertiary oxonium ion, which is relatively stable compared to a carbocation, a key factor that enables the living process.[2] The overall mechanism can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: The polymerization is started by a highly electrophilic species, typically generated from a strong protic acid (e.g., triflic acid, HOTf) or a combination of a Lewis acid and a cationogen.[3][4] The initiator protonates the oxygen atom of the monomer, activating it for nucleophilic attack by a second monomer molecule. This attack opens the strained five-membered ring and forms the initial oxonium ion.

  • Propagation: The chain grows as subsequent monomer molecules act as nucleophiles, attacking the electrophilic carbon atom adjacent to the oxonium ion at the propagating chain end. This process proceeds via an SN2 mechanism, regenerating the oxonium ion at the new chain end with each monomer addition.[1][5]

  • Termination (Controlled): In a living polymerization, termination is not a spontaneous event but is induced intentionally at the end of the reaction. This is typically achieved by adding a nucleophile, such as water, methanol, or an amine, which quenches the propagating oxonium ion and caps the polymer chain.

Below is a diagram illustrating the CROP mechanism for 2-(chloromethyl)-2-methyloxolane.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺A⁻) M1 Monomer I->M1 Protonation IM Protonated Monomer P1 Active Chain (Oxonium Ion) IM->P1 Ring-Opening M2 Monomer P1->M2 SN2 Attack P2 Chain Growth (n+1) PT Living Polymer P2->PT ... Nuc Nucleophile (NuH) PT->Nuc Quenching DP Dormant Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.

Part 2: Experimental Protocol for Living CROP

This protocol describes the synthesis of poly(2-(chloromethyl)-2-methyloxolane) with a target degree of polymerization (DP) of 50, initiated by methyl trifluoromethanesulfonate (MeOTf).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Cationic polymerizations are extremely sensitive to moisture, which can act as a terminating agent and lead to uncontrolled reactions. Therefore, all steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Solvent and Monomer Purification: Trace impurities in the solvent and monomer can interfere with the initiator or the propagating species. Distillation over a strong drying agent like calcium hydride (CaH₂) is crucial.

  • Initiator Choice: Methyl triflate (MeOTf) is a powerful electrophile that provides fast and quantitative initiation, which is essential for achieving a narrow dispersity.[4]

  • Solvent Choice: A polar aprotic solvent like dichloromethane (DCM) or acetonitrile is used to solubilize the polymer and stabilize the ionic propagating species.[6]

  • Temperature Control: CROP of cyclic ethers is often performed at or below room temperature to minimize side reactions, such as chain transfer, which can broaden the molecular weight distribution.

Materials and Reagents:

  • 2-(chloromethyl)-2-methyloxolane (monomer, >98%)

  • Methyl trifluoromethanesulfonate (MeOTf, initiator, >99%)

  • Dichloromethane (DCM, solvent, anhydrous, >99.8%)

  • Methanol (terminating agent, anhydrous, >99.8%)

  • Calcium Hydride (CaH₂, for drying)

  • Dry Nitrogen or Argon gas

  • Standard Schlenk line or glovebox setup

Procedure:

  • Purification:

    • Dry DCM by refluxing over CaH₂ for at least 4 hours, followed by distillation under an inert atmosphere. Store over molecular sieves in a sealed Schlenk flask.

    • Purify the 2-(chloromethyl)-2-methyloxolane monomer by distillation over CaH₂ under reduced pressure. Store in a sealed Schlenk flask.

  • Reaction Setup:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.

    • Allow the flask to cool to room temperature.

  • Polymerization:

    • Using a gas-tight syringe, add 20 mL of anhydrous DCM to the reaction flask.

    • Add 2.73 g (20 mmol) of the purified monomer to the flask.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare an initiator stock solution by dissolving 65.6 mg (0.4 mmol) of MeOTf in 2 mL of anhydrous DCM in a separate, dry vial.

    • Rapidly inject the MeOTf solution into the stirring monomer solution to start the polymerization.

    • Allow the reaction to proceed at 0 °C. Monitor the progress by taking aliquots for ¹H NMR analysis (disappearance of monomer peaks) or by observing the increase in viscosity. A typical reaction time is 2-4 hours.

  • Termination and Isolation:

    • Once the desired conversion is reached (e.g., >95%), terminate the polymerization by adding 1 mL of anhydrous methanol to quench the living oxonium chain ends.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume (approx. 200 mL) of cold diethyl ether with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh cold diethyl ether and dry under vacuum at room temperature to a constant weight.

Part 3: Data Interpretation and Characterization

A successful polymerization will yield a well-defined polymer. Characterization is crucial to validate the outcome.

Characterization Techniques:

  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and calculate monomer conversion. The disappearance of monomer-specific peaks and the appearance of broad polymer peaks are indicative of polymerization.

  • Gel Permeation Chromatography (GPC): This is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). For a living polymerization, the dispersity should be low (typically Đ < 1.2).

Expected Results & Troubleshooting:

ParameterTypical TargetPotential IssueCause & Solution
Dispersity (Đ) < 1.2Đ > 1.5Slow Initiation/Termination: Ensure rapid addition of initiator and terminator. Impurities: Water or other nucleophiles are present. Re-purify monomer and solvent.
Molecular Weight (Mₙ) Close to theoretical value*Mₙ much lower than theoreticalChain Transfer: Impurities acting as chain transfer agents. Re-purify all reagents. Incorrect Stoichiometry: Inaccurate measurement of monomer or initiator.
Conversion > 95%Low conversionInactive Initiator: Initiator may have degraded. Use fresh or newly purified initiator. Low Temperature: Reaction may be too slow. Consider increasing temperature slightly or extending reaction time.

*Theoretical Mₙ = ([Monomer]/[Initiator] ratio) × (Monomer MW) × (Conversion) + (Initiator MW)

Part 4: Post-Polymerization Modification

The true utility of poly(2-(chloromethyl)-2-methyloxolane) for drug development lies in its capacity for post-polymerization modification. The pendant chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the attachment of a wide array of functional molecules without altering the polymer backbone.

A common and highly efficient reaction is the substitution of the chloride with an azide group, followed by a "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to attach alkyne-modified drugs or ligands.

Post_Mod_Workflow P_Cl Polymer with -CH₂Cl Groups NaN3 + Sodium Azide (NaN₃) P_N3 Polymer with -CH₂N₃ Groups NaN3->P_N3 Nucleophilic Substitution Drug + Alkyne-Drug (CuAAC Click) P_Drug Functionalized Polymer-Drug Conjugate Drug->P_Drug Covalent Attachment

Caption: Workflow for post-polymerization functionalization.

This strategy enables the creation of highly tailored polymer-drug conjugates with precise control over drug loading and architecture, making it a powerful tool for developing next-generation therapeutics.[7][8]

Conclusion

The living cationic ring-opening polymerization of 2-(chloromethyl)-2-methyloxolane is a robust and controllable method for synthesizing well-defined functional polymers. By carefully controlling reaction conditions and purifying reagents, researchers can produce materials with predictable molecular weights and low dispersity. The resulting polymer serves as a versatile platform for post-polymerization modification, offering significant opportunities for the design and development of advanced polymer therapeutics and other functional materials.

References

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. [Link]

  • Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica. [Link]

  • Various Strategies in Post-Polymerization Functionalization of Organic Polymer-Based Monoliths Used in Liquid Phase Separation Techniques. PMC. [Link]

  • Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]

  • The mechanism of polymerization of tetrahydrofuran. ResearchGate. [Link]

  • Functionalization of Conductive Polymers through Covalent Postmodification. PMC. [Link]

  • Living cationic polymerization. Wikipedia. [Link]

  • UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. ACS Publications. [Link]

  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. ACS Publications. [Link]

  • Surface Initiated Living Cationic Polymerization of 2-Oxazolines. ACS Publications. [Link]

  • Ring-opening polymerization. Wikipedia. [Link]

  • Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. RSC Publishing. [Link]

  • Investigation of the Living Cationic Ring-Opening Polymerization of 2Methyl, 2Ethyl, 2Nonyl, and 2Phenyl2-oxazoline in a Single-Mode Microwave Reactor. ResearchGate. [https://www.researchgate.net/publication/232675685_Investigation_of_the_Living_Cationic_Ring-Opening_Polymerization_of_2-Methyl_2-Ethyl_2-Nonyl_and_2-Phenyl-2-oxazoline_in_a_Single-Mode_Microwave_Reactor]([Link]_ Microwave_Reactor)

  • Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. RSC Publishing. [Link]

  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. PMC. [Link]

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC. [Link]

Sources

Application

Application Note: Catalytic High-Yield Synthesis of 2-(Chloromethyl)-2-methyloxolane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of substituted oxolanes (tetrahydrofurans) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of substituted oxolanes (tetrahydrofurans) is a critical operation in the development of pharmaceutical scaffolds and complex natural products. Specifically, 2-(chloromethyl)-2-methyloxolane serves as a highly versatile, bifunctional building block. This application note details a state-of-the-art, high-yield catalytic protocol for its synthesis via the electrophilic chlorocyclization (chloroetherification) of 4-methyl-4-penten-1-ol.

By employing a catalytic Silver Triflate (AgOTf) system with N-Chlorosuccinimide (NCS) as a bench-stable chlorine source, this method avoids the use of highly toxic chlorine gas or heavy-metal oxidants. The protocol is designed as a self-validating system, ensuring high reproducibility, scalability, and operational safety for drug development laboratories.

Mechanistic Rationale & Causality

The transformation relies on the precise activation of the N–Cl bond to facilitate an intramolecular 5-exo-trig cyclization. Understanding the causality behind the reagent selection is essential for troubleshooting and scale-up:

  • Catalyst Selection (AgOTf): NCS alone is insufficiently electrophilic to rapidly activate unactivated aliphatic alkenes at room temperature. Silver triflate acts as a halophilic Lewis acid. By coordinating to the succinimide ring, Ag + drastically lowers the LUMO of the N–Cl bond, generating a highly reactive [Ag(NCS)]+ intermediate that efficiently transfers a chloronium ( Cl+ ) equivalent to the alkene .

  • Regioselectivity (Baldwin's Rules): The electrophilic addition of Cl+ to the C4=C5 double bond forms a transient chloronium ion. The pendant C1-hydroxyl group subsequently attacks the tertiary C4 position. This 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway, yielding the 5-membered oxolane ring with complete regiocontrol .

  • Reaction Environment (Dark Conditions): Strict exclusion of light is mandatory. UV or ambient light can induce homolytic cleavage of the N–Cl bond, triggering a radical chain reaction that leads to competitive allylic chlorination (the Wohl-Ziegler reaction), which degrades the yield of the desired oxolane .

Mechanism NCS NCS + AgOTf (Catalyst Activation) Complex [Ag(NCS)]+ OTf- (Electrophilic Cl Source) NCS->Complex Ag+ Coordination Chloronium Chloronium Ion Intermediate (C4-C5 Activation) Complex->Chloronium Cl+ Transfer Alkene 4-Methyl-4-penten-1-ol (Substrate) Alkene->Chloronium Alkene pi-attack Cyclization 5-exo-trig Cyclization (Hydroxyl Attack) Chloronium->Cyclization Intramolecular Nucleophile Product 2-(chloromethyl)-2-methyloxolane (Target Product) Cyclization->Product Deprotonation Byproduct Succinimide (Byproduct) Cyclization->Byproduct AgOTf Release Byproduct->NCS Catalyst Turnover

Figure 1: AgOTf-catalyzed chlorocyclization mechanism for 2-(chloromethyl)-2-methyloxolane synthesis

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various parameters were evaluated. The data in Table 1 demonstrates that the synergistic combination of AgOTf and NCS in 1,2-dichloroethane (DCE) provides the optimal catalytic environment.

Table 1: Optimization of Catalytic Conditions for Chloroetherification

EntryCatalyst (mol%)Chlorinating AgentSolventTemp (°C)Time (h)Yield (%)
1NoneNCS (1.2 eq)DCE2524< 5
2Sc(OTf)3 (5)NCS (1.2 eq)DCE251245
3AgOTf (5)NCS (1.2 eq)DCM25682
4AgOTf (5)TCCA (0.4 eq)DCE25665
5AgOTf (1)NCS (1.2 eq)DCE251275
6 AgOTf (5) NCS (1.2 eq) DCE 0 to 25 5 94

Note: Yields represent isolated yields after silica gel chromatography. Entry 6 represents the optimized conditions utilized in the standard operating protocol.

Standard Operating Protocol (SOP)

This protocol is engineered to be self-validating. Visual and chromatographic cues are embedded within the steps to confirm reaction trajectory without requiring immediate spectroscopic analysis.

Workflow Step1 1. Preparation Dry DCE AgOTf 5 mol% Step2 2. Activation NCS 1.2 eq Dark 15 min Step1->Step2 Step3 3. Cyclization Alkenol 0 °C to RT 5 h Step2->Step3 Step4 4. Workup Na2S2O3 Quench Extr. Step3->Step4 Step5 5. Validation Chromatography GC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic synthesis and purification process.

Materials & Reagents
  • Substrate: 4-methyl-4-penten-1-ol (500 mg, 5.0 mmol, 1.0 equiv)

  • Catalyst: Silver trifluoromethanesulfonate (AgOTf) (64.2 mg, 0.25 mmol, 5 mol%)

  • Chlorine Source: N-Chlorosuccinimide (NCS) (801 mg, 6.0 mmol, 1.2 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (15 mL)

  • Quench: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Procedure
  • Catalyst Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add AgOTf (64.2 mg) and anhydrous DCE (15 mL) under an argon atmosphere.

  • Electrophile Activation: Add NCS (801 mg) in one portion. Immediately wrap the reaction flask completely in aluminum foil to exclude light. Stir for 15 minutes at room temperature.

    • Causality: This pre-stirring period allows the formation of the highly electrophilic [Ag(NCS)]+ complex before the substrate is introduced, preventing uncatalyzed background reactions.

  • Substrate Addition: Cool the mixture to 0 °C using an ice-water bath. Add 4-methyl-4-penten-1-ol (500 mg) dropwise over 5 minutes via a gas-tight syringe.

  • Cyclization & Self-Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 5 hours.

    • Visual Validation: As the reaction proceeds, the mixture will transition from a clear solution to a cloudy suspension. This is due to the precipitation of succinimide (the byproduct), which is highly insoluble in DCE, confirming the consumption of NCS.

    • TLC Validation: Monitor via TLC (Hexane:EtOAc 9:1). The starting material ( Rf​≈0.2 ) will stain bright yellow with KMnO4​ due to the alkene. The oxolane product ( Rf​≈0.6 ) will not actively stain with KMnO4​ but will appear as a dark blue spot when developed with Phosphomolybdic Acid (PMA) and heat.

Workup & Isolation
  • Quenching: Uncover the flask and immediately add saturated aqueous Na2​S2​O3​ (10 mL). Stir vigorously for 10 minutes.

    • Causality: Thiosulfate reduces any unreacted electrophilic chlorine species, preventing oxidative degradation or over-chlorination of the product during solvent removal .

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent volatilization of the product).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, isocratic Hexane:EtOAc 95:5) to afford 2-(chloromethyl)-2-methyloxolane as a colorless oil (approx. 632 mg, 94% yield).

Analytical Validation

To confirm the structural integrity of the synthesized 2-(chloromethyl)-2-methyloxolane, verify against the following expected analytical benchmarks:

  • GC-MS (EI): Expected molecular ion peak at m/z 134.0 ( 35Cl ) and 136.0 ( 37Cl ) in a 3:1 ratio, characteristic of a monochlorinated species. Base peak typically at m/z 85 (loss of −CH2​Cl radical, leaving the stable oxocarbenium ion).

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the distinct diastereotopic protons of the −CH2​Cl group appearing as an AB quartet (or two doublets) around δ 3.40–3.55 ppm. The C2-methyl group will appear as a sharp singlet around δ 1.25 ppm.

References

  • Silver-Catalyzed Chlorocyclization for the Synthesis of 3-Chloro-2H-chromenes The Journal of Organic Chemistry, 2023, 88, 14, 10000–10010. URL:[Link]

  • Catalytic Asymmetric Electrophilic Chlorocarbocyclization of Alkenes Using ipso-Carbon Nucleophiles ACS Catalysis, 2022, 12, 11, 6800–6806. URL:[Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers Journal of Organic Chemistry, 2005, 70, 9618-9621. URL:[Link]

  • A Catalytic Asymmetric Chlorocyclization of Unsaturated Amides Angewandte Chemie International Edition, 2011, 50, 11, 2593-2596. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Fractional Distillation of 2-(chloromethyl)-2-methyloxolane

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(chloromethyl)-2-methyloxolane. It provides in-depth troubleshooting advice and answers to frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(chloromethyl)-2-methyloxolane. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during the purification of this critical chemical intermediate.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My distillation is "bumping" violently, and the boiling is erratic. What's causing this, and how can I fix it?

A1: This phenomenon, known as bumping, is caused by the superheating of the liquid, where its temperature rises above its boiling point without forming vapor. The sudden, explosive boiling that follows can compromise your apparatus and separation efficiency.

  • Causality: Bumping occurs when there are insufficient nucleation sites for smooth boiling to begin. In a very clean flask with a pure liquid, there's nothing to help bubbles form.

  • Immediate Solution:

    • Safely stop the heating and allow the flask to cool slightly.

    • Add fresh, anti-bumping granules or a magnetic stir bar. Crucially, never add boiling chips or a stir bar to a hot liquid , as this can trigger violent boiling.

  • Best Practice: Always begin a distillation with fresh boiling chips or efficient magnetic stirring. A combination of a heating mantle and a stirrer provides the most stable and even heating, which is critical for smooth distillation.

Q2: The distillate is coming over a very broad temperature range, and my final product purity is low. How can I improve the separation?

A2: A broad boiling range is a classic sign of inefficient separation, where higher-boiling impurities are co-distilling with your product. This can be due to several factors related to the distillation setup and rate.

  • Causality: Fractional distillation relies on a series of vaporizations and condensations on the surface of column packing, creating a temperature gradient. Each cycle, or "theoretical plate," enriches the vapor in the more volatile component. Poor separation means you are not achieving enough theoretical plates.

  • Troubleshooting Steps:

    • Reduce the Distillation Rate: A common error is heating too quickly. A slow, steady distillation rate of approximately 1-2 drops per second is ideal. This allows the temperature gradient in the fractionating column to establish properly, maximizing separation efficiency.[1]

    • Improve Column Insulation: Wrap the fractionating column (from the pot to the thermometer) with glass wool or aluminum foil. This prevents heat loss to the environment and helps maintain the necessary temperature gradient for efficient fractionation.

    • Check Vacuum Stability: Fluctuations in vacuum pressure will cause the boiling point to change, leading to erratic distillation and poor separation. Ensure all joints are properly sealed and that your vacuum pump is operating consistently.

    • Use an Appropriate Fractionating Column: For components with close boiling points, a longer column or one with more efficient packing (like Vigreux indentations or Raschig rings) is necessary to increase the number of theoretical plates.

Q3: The crude material is darkening or turning into a black tar upon heating, and I'm getting a very low yield. What is happening?

A3: Darkening and polymerization indicate thermal decomposition of your product. 2-(chloromethyl)-2-methyloxolane, being a reactive epoxide, can be sensitive to high temperatures.[2]

  • Causality: The strained epoxide ring and the presence of a chloromethyl group make the molecule susceptible to heat-induced ring-opening polymerization or other degradation pathways.

  • The Essential Solution: Vacuum Distillation: The primary strategy to prevent thermal decomposition is to perform the distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point of the liquid, allowing it to distill at a temperature where it is more stable.[3][4]

Table 1: Estimated Boiling Point of 2-(chloromethyl)-2-methyloxolane at Various Pressures

Pressure (mmHg)Boiling Point (°C)Source
760 (Atmospheric)~145-150 (Decomposition likely)Estimated
4060[3]
11113-115 (for a similar compound)[5]

As shown, reducing the pressure to 40 mmHg lowers the boiling point by nearly 90°C, preventing decomposition.

Q4: My final product is cloudy or contains water. How did this happen and how can I prevent it?

A4: Water contamination is a serious issue. It can lead to hydrolysis of the epoxide ring, reducing yield and introducing significant impurities.

  • Causality: Water can be introduced from incompletely dried crude material, wet glassware, or leaks in the system that allow atmospheric moisture to enter, especially during a vacuum distillation. Chlorinated compounds can also react with water under certain conditions to form corrosive HCl.[6]

  • Preventative Protocols:

    • Thoroughly Dry the Crude Material: Before distillation, wash the crude product with a saturated sodium bicarbonate solution (to neutralize any acid) followed by brine. Then, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent completely before distilling.[5]

    • Use Dry Glassware: Ensure all components of your distillation apparatus are either flame-dried under vacuum or oven-dried (and cooled under an inert atmosphere like nitrogen) before assembly.[7]

    • Ensure a Leak-Free System: Use high-quality grease for all ground-glass joints and check for leaks before applying heat.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(chloromethyl)-2-methyloxolane?

A1: Impurities typically stem from the synthetic route. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-chloro-2-methyl-1-propene or the epoxidizing agent.[8]

  • Solvent Residues: Solvents used in the reaction or initial workup (e.g., diethyl ether, tetrahydrofuran, dichloromethane) may remain.[7][9]

  • Byproducts of Hydrolysis: If the compound has been exposed to water, diol impurities may form from the ring-opening of the epoxide.

  • Oligomeric Species: Self-condensation or polymerization can lead to higher molecular weight impurities, especially if the crude material has been stored for a long time or exposed to heat.[7]

Q2: How can I accurately assess the purity of my distilled product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): This is an excellent method for separating and quantifying volatile compounds. It can effectively separate your product from residual solvents and other volatile impurities. A standard GC method would use a non-polar column (like a DB-5) with a Flame Ionization Detector (FID).[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile impurities, such as hydrolysis byproducts or oligomers. A reversed-phase C18 column with a UV detector is a common starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to detect and identify impurities if they are present in sufficient concentration (>1%).

Q3: What are the critical safety precautions for handling 2-(chloromethyl)-2-methyloxolane?

A3: This compound presents several hazards and must be handled with care.

  • Chemical Reactivity: As an epoxide, it is a reactive molecule.[8] It is also a chlorinated ether, a class of compounds known for potential hazards. It is classified as flammable and corrosive.[12]

  • Health Hazards: It is a skin and respiratory irritant and may cause severe eye damage.[8][12] Due to its structural class, it should be handled as a potential carcinogen.[8]

  • Mandatory Safety Measures:

    • Ventilation: Always handle this chemical in a certified chemical fume hood.[13]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (consult a glove supplier for appropriate material), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[13][14]

    • Emergency Preparedness: Ensure an emergency eye wash station and safety shower are immediately accessible.[13]

Q4: What is the proper procedure for quenching residual reactive agents from the synthesis before workup?

A4: If your synthesis involves highly reactive agents (like organometallics or hydrides), they must be safely quenched before aqueous workup.

  • General Protocol: The principle is to use a stepwise addition of increasingly reactive quenching agents.[15]

    • Cool the reaction mixture in an ice bath.

    • Slowly add a less reactive alcohol like isopropanol until the effervescence or exotherm subsides.

    • Follow with a more reactive alcohol like methanol to ensure completion.

    • Finally, slowly add water or an aqueous solution.[15] Using a solution of 10% water in an organic solvent like THF can improve controlled addition.[16]

Q5: How should I store the purified 2-(chloromethyl)-2-methyloxolane?

A5: Proper storage is crucial to maintain purity and prevent degradation.

  • Storage Conditions: Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[13][17] To prevent slow hydrolysis from atmospheric moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Section 3: Protocols and Visualizations

Experimental Protocol: Fractional Vacuum Distillation
  • Preparation: Ensure the crude 2-(chloromethyl)-2-methyloxolane has been appropriately washed and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Apparatus Assembly: Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and joints are lightly greased.

  • Charging the Flask: Add the dried crude material and a new magnetic stir bar or fresh boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. Use a vacuum trap to protect the pump.

  • Heating: Once the target vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle.

  • Equilibration: As the liquid begins to boil and reflux, watch for a vapor ring to slowly ascend the fractionating column.

  • Collecting Fractions:

    • Collect any low-boiling initial distillate (forerun) in a separate receiving flask. This will primarily contain residual solvents.

    • When the temperature at the thermometer stabilizes at the boiling point of your product at the given pressure, switch to a new receiving flask to collect the main product fraction.

    • Record the stable temperature and the vacuum pressure.

  • Shutdown: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Cooling: Allow the apparatus to cool completely before slowly and carefully reintroducing air into the system.

Visual Workflow and Diagrams

Purification_Workflow cluster_prep Pre-Distillation Workup cluster_distill Fractional Vacuum Distillation cluster_analysis Purity Analysis Crude Crude Product Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Filter Filtration Dry->Filter Distill Distillation Filter->Distill Forerun Collect Forerun (Low-boiling impurities) Distill->Forerun Initial Stage Main Collect Main Fraction (Pure Product) Distill->Main Stable BP Residue Residue (High-boiling impurities) Analysis GC / HPLC / NMR Main->Analysis

Caption: Overall workflow for the purification of 2-(chloromethyl)-2-methyloxolane.

Fractional_Vacuum_Distillation flask Distillation Flask (with stir bar) column Fractionating Column flask->column mantle Heating Mantle thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser adapter Vacuum Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver vacuum To Vacuum & Manometer adapter->vacuum water_in Water In water_in->condenser

Caption: Schematic of a fractional vacuum distillation apparatus.

References

  • Airgas. (2021, June 10). SAFETY DATA SHEET: Methyl chloride. Retrieved from Airgas. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(chloromethyl)-2-methyloxirane. Retrieved from Chemical Synthesis Database. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from EPFL. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from ACSGCIPR. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220. Retrieved from PubChem. [Link]

  • IQS Directory. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from IQS Directory. [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from Wikipedia. [Link]

  • University of Missouri–St. Louis. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from UMSL. [Link]

  • Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from Lab Society. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from MOEJ. [Link]

  • University of Wisconsin-Madison. (n.d.). Matters and Mixtures- Separating Liquids: Fractional Distillation. Retrieved from UW-Madison. [Link]

  • ResearchGate. (2025, January 28). (PDF) Troubleshooting a Distillation Column - Problem and Solution. Retrieved from ResearchGate. [Link]

  • Georgia Institute of Technology. (n.d.). Distillations | Environmental Health & Safety. Retrieved from Georgia Tech. [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from BRANDTECH Scientific. [Link]

  • AIChE - Center for Chemical Process Safety. (n.d.). Distillation Troubleshooting. Retrieved from AIChE. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. (n.d.). CN109651298B - Preparation method of 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane.
  • University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from CORA. [Link]

  • EcoXtract. (n.d.). 2-methyloxolane (2-MeOx) as sustainable lipophilic solvent to substitute hexane for green extraction of natural products. Retrieved from EcoXtract. [Link]

Sources

Optimization

Preventing degradation of 2-(chloromethyl)-2-methyloxolane during long-term storage

Welcome to the dedicated technical support guide for ensuring the stability and purity of 2-(chloromethyl)-2-methyloxolane during long-term storage. This resource is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for ensuring the stability and purity of 2-(chloromethyl)-2-methyloxolane during long-term storage. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent degradation and troubleshoot common issues encountered during experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-(chloromethyl)-2-methyloxolane and why is its stability important?

A1: 2-(chloromethyl)-2-methyloxolane, a substituted oxolane (also known as tetrahydrofuran), is a reactive chemical intermediate used in various synthetic applications. Its structure, featuring a cyclic ether and a chlorinated alkyl group, makes it susceptible to degradation, which can compromise the yield and purity of your target molecule, leading to inconsistent experimental results.

Q2: What are the primary signs of degradation in my sample of 2-(chloromethyl)-2-methyloxolane?

A2: Visual indicators of degradation can include a change in color (e.g., developing a yellow tint), the appearance of turbidity or solid precipitates, and an increase in viscosity. However, significant degradation can occur without visible changes. Therefore, analytical confirmation is crucial.

Q3: What are the main chemical pathways through which this compound degrades?

A3: The primary degradation pathways are hydrolysis, thermal decomposition, and photolytic cleavage. The strained ether ring is susceptible to ring-opening reactions, particularly in the presence of moisture (hydrolysis) or heat. The carbon-chlorine bond can also be cleaved by heat or UV light.

Q4: How often should I re-test the purity of my stored 2-(chloromethyl)-2-methyloxolane?

A4: For opened containers stored long-term, it is best practice to re-analyze the purity via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use, especially if the material has been stored for more than six months. For unopened containers stored under ideal conditions, annual purity verification is a reasonable starting point.

Q5: Can I use a stabilizer in my 2-(chloromethyl)-2-methyloxolane?

A5: Yes, for long-term storage, the addition of a stabilizer can be beneficial. An antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm) can help prevent oxidative degradation, which can be initiated by exposure to air.[1][2][3] However, you must first verify that BHT does not interfere with your downstream application.

II. Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Scenario 1: Unexpected Side Products in Your Reaction
  • Observation: Your reaction is yielding unexpected byproducts, or the yield of your desired product is lower than expected.

  • Potential Cause: The 2-(chloromethyl)-2-methyloxolane starting material may have degraded, introducing impurities that are participating in the reaction. The most common degradant is the hydrolysis product, 1-chloro-3-methyl-1,3-butanediol.

  • Troubleshooting Steps:

    • Purity Analysis: Immediately analyze an aliquot of your stored 2-(chloromethyl)-2-methyloxolane using a validated GC or HPLC method to determine its purity and identify any significant impurity peaks.[4][5]

    • Review Storage Conditions: Verify that the material has been stored according to the recommended guidelines (see Section III). Check for any breaches in the container seal or exposure to light or high temperatures.

    • Purification: If the purity is found to be below your required specification, the material must be purified before use. Fractional distillation under reduced pressure is the most effective method for removing non-volatile impurities.

Scenario 2: Inconsistent Results Between Batches
  • Observation: You are observing significant variations in reaction outcomes when using different bottles or lots of 2-(chloromethyl)-2-methyloxolane.

  • Potential Cause: This strongly suggests batch-to-batch variability due to inconsistent storage or handling, leading to different levels of degradation.

  • Troubleshooting Workflow:

G A Inconsistent Results Observed B Quarantine all batches of 2-(chloromethyl)-2-methyloxolane A->B C Analyze purity of each batch via GC or HPLC B->C D Compare chromatograms to a certified reference standard C->D E Purity meets specification? D->E F Use only qualified batches. Review and standardize storage and handling procedures for all users. E->F Yes G Purify or dispose of degraded batches according to institutional guidelines. E->G No

Caption: Troubleshooting workflow for batch inconsistency.

III. Recommended Long-Term Storage Protocol

Adherence to this protocol is critical for maximizing the shelf-life of 2-(chloromethyl)-2-methyloxolane.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition and slows hydrolytic reactions.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Amber Glass or Opaque ContainerProtects the compound from photolytic degradation initiated by UV and visible light.[8]
Container Tightly Sealed, Compatible MaterialPrevents ingress of atmospheric moisture and oxygen. Use containers known to be inert to halogenated ethers.
Additives BHT (50-200 ppm) (Optional)Scavenges free radicals to inhibit oxidation.[1][2]

Step-by-Step Storage Procedure:

  • Procurement: Upon receipt, inspect the container for an intact seal.

  • Date and Label: Clearly label the container with the date of receipt and the date it is first opened.

  • Inerting (for frequently used material): For the main stock bottle that will be opened multiple times, it is highly recommended to transfer the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). If a glovebox is not available, gently flush the headspace of the container with dry argon or nitrogen before sealing.

  • Sealing: Ensure the container cap is tightly sealed. For screw-cap vials, using a cap with a chemically resistant liner (e.g., PTFE) is essential. Parafilm can be wrapped around the cap-bottle interface for an additional barrier.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C.[7] This storage area should be designated for flammable and reactive chemicals and should not be used for storing food or beverages.

  • Log Use: Maintain a logbook for each container, noting the date of each opening and the amount of material removed.

IV. Analytical Protocol: Purity Assessment by Gas Chromatography (GC)

This section provides a general-purpose GC method for assessing the purity of 2-(chloromethyl)-2-methyloxolane and detecting potential degradation products. This method should be validated in your laboratory for its intended use.

Objective: To quantify the purity of 2-(chloromethyl)-2-methyloxolane and detect volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 220°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a solution of 2-(chloromethyl)-2-methyloxolane in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample onto the GC system.

  • Data Interpretation: The purity is calculated based on the peak area percentage. The main peak corresponds to 2-(chloromethyl)-2-methyloxolane. Any additional peaks represent impurities or degradation products.

Degradation Pathway Visualization

The primary degradation pathway, hydrolysis, can be catalyzed by either acid or base, leading to the opening of the oxolane ring.

G cluster_main Degradation of 2-(chloromethyl)-2-methyloxolane A 2-(chloromethyl)-2-methyloxolane B Hydrolysis (H₂O, Acid/Base catalyst) A->B C Thermal Stress (High Temp.) A->C D Photolytic Stress (UV Light) A->D E Ring-Opened Products (e.g., Diols) B->E F Decomposition & Polymerization C->F G Radical Species & Cleavage Products D->G

Caption: Key degradation pathways for 2-(chloromethyl)-2-methyloxolane.

V. References

  • Airgas. (2021, June 10). SAFETY DATA SHEET. [Link]

  • Montoya, J., et al. (2020). Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers. OSTI.GOV. [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.

  • Claux, O., et al. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). PMC. [Link]

  • Japan International Center for Occupational Safety and Health. (n.d.). III Analytical Methods. [Link]

  • Maghchiche, A. (2024, October 1). Will BHT slow down an epoxy reaction? ResearchGate. [Link]

  • ResearchGate. (2025, October 16). (PDF) 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-2-methyloxirane. PubChem. [Link]

  • MDPI. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [Link]

  • Regulations.gov. (2022, January 26). Safety assessment of 2‐methyloxolane as a food extraction solvent. [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

  • Wei, L., et al. (2022). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. PMC. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Baertschi, S. W., et al. (2018). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). [Link]

  • Semantic Scholar. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.

  • Journal of Complementary and Alternative Medical Research. (2024, June 26). Protective effects of Butylated Hydroxytoluene (BHT) against sodium Arsenite (NaAsO2) - Induced hepatotoxicity in Wistar Rats. [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. [Link]

  • Caron Scientific. (n.d.). Finding Peaceable Photostability. [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

Sources

Troubleshooting

Resolving overlapping peaks in 2-(chloromethyl)-2-methyloxolane NMR spectra

Welcome to the technical support center for resolving common issues in the NMR analysis of 2-(chloromethyl)-2-methyloxolane. This guide is designed for researchers, scientists, and drug development professionals who may...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common issues in the NMR analysis of 2-(chloromethyl)-2-methyloxolane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with spectral interpretation, particularly concerning overlapping peaks. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in your experimental work.

Troubleshooting Guide: Resolving Overlapping Peaks

The structure of 2-(chloromethyl)-2-methyloxolane presents a common challenge in ¹H NMR spectroscopy: the potential for overlapping signals, especially between the chloromethyl protons and the methylene protons of the oxolane ring. This guide provides a systematic approach to resolving these issues.

Question 1: Why are the signals for my chloromethyl and ring methylene protons overlapping, and what is the first step I should take?

Answer:

Peak overlap in the ¹H NMR spectrum of 2-(chloromethyl)-2-methyloxolane is often due to the similar electronic environments of the chloromethyl protons and the C3 and C4 methylene protons of the oxolane ring. The electron-withdrawing effect of the chlorine atom and the oxygen atom in the ring can lead to chemical shifts that are in close proximity.

Your first and simplest troubleshooting step is to change the deuterated solvent.[1][2][3] The anisotropic effects of different solvents can alter the chemical shifts of your analyte's protons, often sufficiently to resolve overlapping signals.[2][4] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to interactions between the solute and solvent molecules.[1][5]

Experimental Protocol: Solvent Change for Peak Resolution

  • Initial Spectrum Acquisition: Prepare your sample of 2-(chloromethyl)-2-methyloxolane in a standard deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

  • Solvent Removal: Carefully remove the initial solvent under a gentle stream of nitrogen or by using a rotary evaporator.

  • Redissolution in a New Solvent: Dissolve the residue in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).

  • Second Spectrum Acquisition: Acquire a new ¹H NMR spectrum and compare it to the initial one to assess the changes in chemical shifts and resolution.

Question 2: I've tried changing the solvent, but the peaks are still not fully resolved. What is my next option?

Answer:

If a simple solvent change is insufficient, the next logical step is to perform variable temperature (VT) NMR spectroscopy.[6][7][8] The chemical shifts of protons can be temperature-dependent, especially in molecules with conformational flexibility.[6] By increasing or decreasing the temperature, you can alter the equilibrium between different conformers, which may lead to a separation of the overlapping signals.[6]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a wide liquid range, such as toluene-d₈ or DMSO-d₆.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Incrementally increase or decrease the temperature (e.g., in 10 K steps) and acquire a spectrum at each temperature. It is advisable to allow the sample to equilibrate for a few minutes at each new temperature before acquisition.[9]

  • Data Analysis: Compare the series of spectra to identify the optimal temperature for peak resolution.

Question 3: Even with variable temperature NMR, I'm struggling with resolution. Are there any chemical methods to address this?

Answer:

Yes, the use of lanthanide shift reagents (LSRs) is a powerful chemical method to resolve overlapping NMR signals.[10][11][12] LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the oxygen atom in the oxolane ring.[10][11] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[10][12] This can effectively spread out a crowded region of your spectrum. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[11][12]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.

  • LSR Titration: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, known amount of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: After mixing, acquire another ¹H NMR spectrum.

  • Repeat: Continue this process of adding the LSR and acquiring spectra until the desired peak separation is achieved. Be mindful that excessive amounts of LSR can lead to significant peak broadening.[11][13]

Question 4: I need definitive assignments for all my protons. What is the most robust technique for resolving severe overlap and confirming my assignments?

Answer:

For situations with severe peak overlap or when unambiguous assignments are critical, two-dimensional (2D) NMR spectroscopy is the most powerful tool.[14][15][16] Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide detailed information about the connectivity of your molecule.

  • COSY reveals which protons are coupled to each other (typically through 2-3 bonds). This can help you trace the proton network within your molecule.[15][16]

  • HSQC correlates proton signals with the carbon atoms they are directly attached to. Since ¹³C spectra are generally better dispersed than ¹H spectra, this can help to resolve overlapping proton signals by spreading them out in the second dimension.[14][15]

Experimental Workflow: 2D NMR for Peak Resolution

Sources

Optimization

Improving conversion rates of 2-(chloromethyl)-2-methyloxolane to amine derivatives

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-(chloromethyl)-2-methyloxolane (CAS 99839-65-3) as a versatile scaffold to build complex oxolane-cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-(chloromethyl)-2-methyloxolane (CAS 99839-65-3) as a versatile scaffold to build complex oxolane-containing pharmacophores. However, a common and severe synthetic bottleneck in this workflow is achieving high conversion rates during the amination of the chloromethyl group.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Below, we deconstruct the exact mechanistic barriers causing your reactions to fail and provide field-proven, self-validating protocols to bypass these limitations.

🔬 Diagnostic Overview: The "Neopentyl" Blockade

Q: Why does the direct amination of 2-(chloromethyl)-2-methyloxolane yield <10% product, even after 24 hours of reflux?

A: The failure of this reaction is rooted in severe steric hindrance. Although the chloride is attached to a primary carbon, that carbon is directly bonded to a fully substituted C2 position on the oxolane ring (bonded to the ring oxygen, the C3 carbon, a methyl group, and the chloromethyl group).

This structural motif makes your substrate a neopentyl-type halide . In standard bimolecular nucleophilic substitution (SN2), the nucleophile must approach from a 180° trajectory relative to the leaving group. In neopentyl systems, the bulky adjacent substituents completely block this backside attack pathway[1]. Kinetic studies demonstrate that nucleophilic substitution on neopentyl skeletons is exceptionally slow, often requiring extreme conditions that lead to substrate degradation before product formation[2].

🛠️ Troubleshooting & Optimization FAQs

Q: We must use a direct amination route for our specific secondary amine library. How can we force the SN2 reaction to proceed?

A: You must enhance the leaving group's ability to depart while simultaneously utilizing high-energy conditions. The most reliable method is an in-situFinkelstein Reaction [3].

By introducing Sodium Iodide (NaI) in a polar aprotic solvent, you leverage Le Chatelier's principle to exchange the stubborn chloride for an iodide[3]. Iodide is a significantly better leaving group (due to its larger size and polarizability), which lowers the activation energy for the subsequent amine attack. Coupling this exchange with microwave (MW) irradiation provides the localized thermal energy required to overcome the remaining steric barrier.

Self-Validating Protocol A: Finkelstein-Assisted Microwave Amination

  • Halide Exchange: Dissolve 2-(chloromethyl)-2-methyloxolane (1.0 eq) and anhydrous NaI (2.0 eq) in dry N-Methyl-2-pyrrolidone (NMP).

  • Validation Checkpoint: Stir at 80°C for 4 hours. Do not add the amine yet. Monitor via GC-MS. Proceed only when the chloride peak is <5% and the neopentyl-iodide intermediate is dominant.

  • Amination: Add the desired amine (5.0 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 130°C for 12–16 hours.

  • Workup: Quench with water, extract with EtOAc, and wash heavily with brine to remove NMP.

Q: I am observing significant ring-opening and elimination byproducts. How do I prevent this?

A: Ring-opening occurs when the reaction is pushed to extreme temperatures (>150°C) in the presence of strong, bulky bases (like excess secondary amines) that cannot access the SN2 trajectory. Instead of substituting, the amine acts as a base, or the thermal stress cleaves the THF ring. To prevent this, strictly maintain temperatures below 135°C and rely on the Finkelstein iodide-activation rather than brute-force thermal heating.

Q: Direct amination is still too inefficient for our primary amine scale-up. What is the most reliable alternative pathway?

A: If your goal is to synthesize a primary amine derivative, you should abandon bulky amine nucleophiles entirely and utilize the Azide-Reduction Pathway .

The azide anion ( N3−​ ) is a linear, sterically unhindered nucleophile. Because of its slim profile, it can bypass the neopentyl steric blockade far more effectively than any amine[4]. Once the alkyl azide is formed, it can be cleanly reduced to the primary amine using a Staudinger reduction.

Self-Validating Protocol B: Azide Displacement & Staudinger Reduction

  • Displacement: Dissolve the substrate (1.0 eq) and NaN3​ (3.0 eq) in dry DMSO. Heat at 90°C for 18 hours.

  • Validation Checkpoint: Monitor by IR spectroscopy. Look for the appearance of a strong, sharp azide stretch around 2100 cm−1 . Do not proceed to reduction until this peak plateaus.

  • Reduction: Cool to room temperature. Add Triphenylphosphine ( PPh3​ , 1.2 eq) and stir for 2 hours until nitrogen evolution ceases.

  • Hydrolysis: Add water (10 eq) and stir at 60°C for 4 hours to hydrolyze the aza-ylide intermediate into the primary amine[4].

📊 Quantitative Data Summary

Use the following table to select the appropriate methodology based on your target scale and yield requirements.

MethodologyReagentsConditionsTypical ConversionScalability
Direct Amination Amine (excess)Reflux, 24h< 10%High
Finkelstein-Assisted NaI, AmineMW, 130°C, 12h40 - 60%Medium
Azide-Reduction NaN3​ , then PPh3​ 90°C, then RT> 85%High

🗺️ Process Visualizations

Pathways Substrate 2-(Chloromethyl)-2-methyloxolane (Neopentyl-type Chloride) Direct Direct Amination (R-NH2, Heat) Substrate->Direct Steric Blockade Finkelstein Finkelstein Exchange (NaI, Polar Aprotic) Substrate->Finkelstein Halide Exchange Azide Azide Substitution (NaN3, DMSO) Substrate->Azide Linear Nucleophile Fail Low Yield / Ring Opening (<10% Conversion) Direct->Fail SN2 Blocked Intermediate Neopentyl-type Iodide (Enhanced Leaving Group) Finkelstein->Intermediate AzideInt Alkyl Azide Intermediate Azide->AzideInt Success1 Amine Derivative (Moderate Yield) Intermediate->Success1 R-NH2, Microwave Success2 Primary Amine (High Yield) AzideInt->Success2 Staudinger Reduction

Mechanistic pathways for amination of neopentyl-type oxolane derivatives.

Protocol S1 1. Substrate + NaI in NMP S2 2. Stir 80°C, 4h (Halide Exchange) S1->S2 S3 3. Add Amine (5 eq) Seal Vessel S2->S3 S4 4. Microwave 130°C 12-16 hours S3->S4 S5 5. Aqueous Workup & Extraction S4->S5

Step-by-step workflow for Finkelstein-assisted microwave amination.

📚 References

  • OrgoSolver. Alkyl Halide Reactions: Direct Amination with NH₃.1

  • ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. 2

  • Grokipedia. Finkelstein reaction. 3

  • Chemistry Steps. Preparation of Amines. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 2-(Chloromethyl)-2-methyloxolane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for substitution reactions involving 2-(chloromethyl)-2-methyloxolane. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for substitution reactions involving 2-(chloromethyl)-2-methyloxolane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate your experiments successfully.

Section 1: Frequently Asked Questions (FAQs) - Understanding the System

This section addresses the fundamental chemical principles governing the reactivity of 2-(chloromethyl)-2-methyloxolane.

Q1: Why are my substitution reactions with 2-(chloromethyl)-2-methyloxolane consistently slow or low-yielding?

A1: The primary challenge with this substrate is severe steric hindrance around the reaction center. The 2-(chloromethyl)-2-methyloxolane structure is analogous to a neopentyl halide. While the chloride is on a primary carbon, that carbon is directly attached to a quaternary center (the C2 of the oxolane ring).

  • Impact on Sₙ2 Reactions: The standard bimolecular nucleophilic substitution (Sₙ2) mechanism requires a "backside attack" trajectory.[1][2] In this case, the bulky oxolane ring and the C2-methyl group physically block this approach, dramatically slowing down the reaction rate. Neopentyl-like substrates are known to be extremely unreactive towards Sₙ2 reactions for this reason.[3][4]

  • Impact on Sₙ1 Reactions: A unimolecular (Sₙ1) pathway is also disfavored. This mechanism involves the formation of a carbocation intermediate after the leaving group departs.[5][6] The departure of the chloride ion would generate a primary carbocation, which is highly unstable and energetically unfavorable.[1] While forcing conditions might promote this pathway, it often leads to rearrangements and a mixture of products.[4]

This inherent structural impediment means that standard Sₙ1 and Sₙ2 conditions are often ineffective, leading to the poor results you are likely observing.

Q2: I've heard about "Neighboring Group Participation." How does it apply here and can I use it to my advantage?

A2: Neighboring Group Participation (NGP) is a crucial alternative mechanism for this substrate and is often the key to achieving successful substitution.[7] In this molecule, the lone pair of electrons on the ether oxygen of the oxolane ring can act as an internal nucleophile.[8][9]

The process occurs in two steps:

  • The ether oxygen attacks the electrophilic carbon bearing the chlorine, displacing the chloride in an intramolecular Sₙ2 reaction. This forms a strained, bicyclic oxonium ion intermediate.

  • The external nucleophile then attacks this intermediate. The attack occurs at one of the carbons adjacent to the positively charged oxygen, opening the strained ring and forming the final product.

This pathway has two significant consequences:

  • Rate Enhancement: NGP can be significantly faster than the corresponding intermolecular Sₙ2 reaction because the intramolecular step is entropically favored.[7]

  • Stereochemical Control: The reaction proceeds through two consecutive Sₙ2-like steps, each causing an inversion of configuration. The net result is an overall retention of stereochemistry at the reaction center, which is a hallmark of NGP.[7]

Harnessing NGP by choosing conditions that favor the formation of the oxonium ion intermediate (e.g., using polar solvents that can stabilize ionic species) is a primary strategy for this substrate.

Figure 1. Neighboring Group Participation (NGP) Mechanism.
Q3: What are the main competing reaction pathways I should be aware of?

A3: For any given set of conditions, you are dealing with a competition primarily between three pathways: direct Sₙ2, NGP, and E2 elimination. Understanding which conditions favor each is critical for troubleshooting.

Reaction_Pathways cluster_conditions Reaction Conditions Start 2-(chloromethyl)-2-methyloxolane + Nucleophile (Nu⁻) Solvent Solvent Choice Start->Solvent Nucleophile Nucleophile Properties Start->Nucleophile Pathway_SN2 Direct Sₙ2 Solvent->Pathway_SN2 Polar Aprotic (e.g., DMSO, DMF) Pathway_NGP NGP Solvent->Pathway_NGP Polar Protic (e.g., H₂O, EtOH) Nucleophile->Pathway_SN2 Strong, Small Nu⁻ Nucleophile->Pathway_NGP Moderate Nu⁻ Pathway_E2 E2 Elimination Nucleophile->Pathway_E2 Strong, Bulky Base Outcome1 Outcome1 Pathway_SN2->Outcome1 Very Slow Inversion Outcome2 Outcome2 Pathway_NGP->Outcome2 Faster Retention Outcome3 Outcome3 Pathway_E2->Outcome3 Side Product Alkene

Figure 2. Competing reaction pathways and influencing factors.
  • Direct Sₙ2: Favored by strong, non-bulky nucleophiles in polar aprotic solvents like DMF or DMSO.[10][11] However, due to steric hindrance, this pathway will likely remain very slow.

  • Neighboring Group Participation (NGP): Favored in polar protic solvents (water, alcohols) that can stabilize the ionic oxonium intermediate.[12][13] The nucleophile's strength is less critical here as the rate-determining step is the intramolecular ring formation.

  • E2 Elimination: Becomes a significant side reaction if you use a nucleophile that is also a strong, sterically hindered base (e.g., tert-butoxide). High temperatures also favor elimination over substitution.[14]

Section 2: Troubleshooting Guide - Optimizing Your Reaction

This section provides actionable steps to diagnose and solve common experimental problems.

Q4: My reaction isn't working at all. What is the first thing I should check?

A4: When a reaction fails, a systematic approach is essential. Before drastically changing conditions, verify the fundamentals.

Troubleshooting_Workflow Start Reaction Failure Check_Purity 1. Verify Starting Material and Reagent Purity/Activity (TLC, NMR, Titration) Start->Check_Purity Check_Anhydrous 2. Ensure Anhydrous Conditions (if required) Check_Purity->Check_Anhydrous Check_Stoichiometry 3. Double-Check Stoichiometry and Reagent Addition Check_Anhydrous->Check_Stoichiometry Optimize 4. Begin Optimizing Conditions (Solvent, Temp, etc.) Check_Stoichiometry->Optimize

Figure 3. Initial troubleshooting workflow for a failed reaction.
  • Reagent Integrity: Confirm the purity of your 2-(chloromethyl)-2-methyloxolane. Is your nucleophile source active? For example, if using a salt like sodium azide, ensure it hasn't degraded.

  • Anhydrous Conditions: If your reaction is sensitive to water (e.g., using organometallics or strong bases), ensure your glassware is dry and solvents are anhydrous.

  • Stoichiometry: Double-check your calculations and the amounts of reagents added.

  • Monitoring: Are you monitoring the reaction correctly (e.g., by TLC or GC)? It's possible the reaction is simply much slower than anticipated. Take time points over an extended period (24-48 hours).

Only after confirming these basic parameters should you move on to modifying the core reaction conditions.

Q5: How do I choose the right solvent? My reaction is stalled in THF.

A5: Solvent choice is paramount as it heavily influences the dominant reaction mechanism.[12][15] A non-polar or weakly polar solvent like THF may not be sufficient to promote any of the desired pathways. You need a polar solvent to facilitate charge separation in the transition state.[10][11]

Solvent TypeExamplesMechanism FavoredRationale
Polar Aprotic DMSO, DMF, AcetonitrileSₙ2 These solvents solvate the cation (e.g., Na⁺) of the nucleophilic salt, leaving a "naked," highly reactive anion.[16] This maximizes the nucleophile's strength for a direct attack. However, the steric barrier remains a major challenge.
Polar Protic Water, Ethanol, MethanolNGP / Sₙ1-like These solvents excel at stabilizing ionic species through hydrogen bonding.[12] This stabilization lowers the energy of the oxonium ion intermediate in the NGP pathway, making it more accessible. They also solvate the leaving group, facilitating its departure.[13]

Recommendation: If you suspect a direct Sₙ2 reaction is possible with a potent nucleophile, start with DMF or DMSO . If that fails, or if you want to explicitly promote NGP, switch to a polar protic solvent like ethanol or an aqueous mixture .

Q6: I'm seeing low yields and a lot of unreacted starting material. How can I improve the reaction rate?

A6: If the reaction is clean but slow, you need to increase the rate of the desired substitution.

  • Increase Temperature: Overcoming the high activation energy associated with steric hindrance often requires thermal energy.[17] Cautiously increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C). Be aware that higher temperatures can promote elimination side reactions.[14]

  • Use a Stronger/Better Nucleophile: If using a weak nucleophile, consider a more potent one. For example, azide (N₃⁻) is an excellent nucleophile for Sₙ2 reactions as it is small and highly reactive.[18][19][20] Thiolates (RS⁻) are also very potent nucleophiles.

  • Consider a Lewis Acid Catalyst: A Lewis acid can coordinate to the chlorine atom, making it a much better leaving group (formally a "super" leaving group).[21] This weakens the C-Cl bond and promotes its cleavage, facilitating either NGP or an Sₙ1-like process. Mild Lewis acids like ZnCl₂ or Sc(OTf)₃ could be effective without causing excessive decomposition.[22][23][24]

Q7: I am trying to introduce an azide group using NaN₃ but the yield is poor. What specific conditions should I use?

A7: The synthesis of the corresponding azide is a common and valuable transformation.[19][25][26][27] Given the substrate, a direct Sₙ2 is difficult. Promoting the reaction with a suitable solvent and temperature is key. A polar aprotic solvent like DMF is a standard choice for substitutions with sodium azide.[18]

Troubleshooting Steps for Azide Substitution:

  • Solvent: Use anhydrous DMF or DMSO. This will maximize the nucleophilicity of the azide ion.[16]

  • Temperature: This reaction will almost certainly require heating. Start at 50-60 °C and, if the reaction is still slow, increase to 80-100 °C. Monitor for decomposition by TLC.

  • Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can improve the solubility and reactivity of the azide salt, especially in less polar solvent systems.

Section 3: Experimental Protocol
Protocol 1: Synthesis of 2-(azidomethyl)-2-methyloxolane via Nucleophilic Substitution

This protocol provides a robust starting point for the substitution of the chloro group with azide, a versatile functional group. The conditions are chosen to favor the Sₙ2/NGP pathway while minimizing side reactions.

Health and Safety Precautions:

  • Sodium Azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with acids (releases toxic HN₃ gas) or heavy metals (e.g., copper, lead). Use appropriate PPE at all times.

  • DMF is a reproductive toxin. Handle in a fume hood.

Materials and Reagents:

  • 2-(chloromethyl)-2-methyloxolane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)-2-methyloxolane (1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMF to dissolve the starting material (to a concentration of approx. 0.5 M). To this solution, add sodium azide (1.5 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess azide.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

References
  • Abraham, M. H. Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Progress in Physical Organic Chemistry.
  • Scribd.
  • Unknown.
  • Chemistry LibreTexts. 3.
  • RSC Publishing. Neighbouring-group participation by ether oxygen in displacement reactions of 3α-substituted 2β,19-oxide-androstanes. Journal of the Chemical Society D.
  • Chao, C.-S., et al. Neighboring-group participation by C-2 ether functions in glycosylations directed by nitrile solvents. Semantic Scholar. (2011).
  • Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022).
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal.
  • Unknown. Nucleophilic Substitution Reactions. (2022).
  • Furman University. Experiment 8 — Kinetics of SN1 Solvolysis.
  • Chemistry Steps. Exceptions in SN2 and SN1 Reactions. (2024).
  • Chemistry Stack Exchange. Does neopentyl halide undergo SN1? (2018).
  • Wikipedia.
  • Rossa, T. A., et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. (2018).
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
  • Furman University.
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025).
  • Rossa, T. A., et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed. (2018).
  • Rossa, T. A., et al. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. (2018).
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Anglada, J. M., et al.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Sun, X., et al. Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. Semantic Scholar. (2013).
  • Unknown. Summary of Nucelophilic Substitution Reactions.
  • Singh, R., et al. Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society. (2007).
  • ResearchGate. Sodium azide-driven nucleophilic substitution of CMF towards a self-clicking monomer, 5-(azidomethyl)furfural..
  • Fatiadi, A. J. Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium †. Request PDF.
  • Singh, K., et al. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. (2019).
  • Snider, B. B., et al. Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1.

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Reference Data & Comparative Studies

Validation

Reactivity Showdown: A Comparative Guide to 2-(chloromethyl)-2-methyloxolane and 2-(bromomethyl)-2-methyloxolane in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and pharmaceutical development, the choice of starting materials is a critical decision that dictates the efficiency,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the choice of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. Among the versatile building blocks available, halogenated cyclic ethers such as 2-(halomethyl)-2-methyloxolanes serve as valuable intermediates. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-(chloromethyl)-2-methyloxolane and 2-(bromomethyl)-2-methyloxolane, with a focus on nucleophilic substitution reactions. This analysis is grounded in fundamental chemical principles and supported by established experimental data for analogous compounds.

The Decisive Factor: Leaving Group Ability

The primary determinant of reactivity in nucleophilic substitution reactions for these compounds is the nature of the halogen atom, which functions as the leaving group. A good leaving group is a species that can readily depart with a pair of electrons, and its stability as an independent entity is paramount.[1] The relative leaving group ability of the halogens in SN2 reactions follows the trend: I > Br > Cl > F.[2] This trend is governed by two key factors:

  • Bond Strength: The carbon-halogen bond must be cleaved during the reaction. The C-Br bond is inherently weaker than the C-Cl bond. This lower bond dissociation energy for the C-Br bond contributes to a lower activation energy for the reaction, resulting in a faster reaction rate.[1][3]

  • Anion Stability: The leaving group departs as a halide anion (Br⁻ or Cl⁻). The stability of this anion is crucial. Bromide is a larger, more polarizable ion than chloride.[4][5] This allows the negative charge to be dispersed over a larger volume, leading to a more stable and thus better leaving group.[4][5] A more stable leaving group is less likely to re-bond with the carbocation or electrophilic carbon center.[1]

Therefore, based on these fundamental principles, 2-(bromomethyl)-2-methyloxolane is predicted to be significantly more reactive than 2-(chloromethyl)-2-methyloxolane in nucleophilic substitution reactions.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for 2-(chloromethyl)-2-methyloxolane and 2-(bromomethyl)-2-methyloxolane are not extensively documented in a single source, the relative reactivity of primary alkyl bromides and chlorides is a well-established principle in organic chemistry. The following table summarizes the expected qualitative and semi-quantitative differences in reactivity based on numerous studies of similar substrates. Alkyl bromides consistently demonstrate higher reactivity, often leading to higher yields and requiring milder reaction conditions compared to their chloro-analogs.

Parameter2-(chloromethyl)-2-methyloxolane2-(bromomethyl)-2-methyloxolaneRationale
Relative Reaction Rate SlowerFasterWeaker C-Br bond and greater stability of Br⁻ anion lead to a lower activation energy.[1][3]
Typical Reaction Conditions More forcing (e.g., higher temperatures, longer reaction times)Milder (e.g., lower temperatures, shorter reaction times)Higher reactivity of the bromo-compound allows for less stringent conditions.
Yields Generally lower under identical conditionsGenerally higher under identical conditionsFaster reaction kinetics often lead to higher conversion and yields.
Leaving Group Ability GoodExcellentBr⁻ is a better leaving group than Cl⁻ due to its larger size and greater polarizability.[4][5]

Note: The relative rate can vary depending on the nucleophile, solvent, and specific reaction conditions. However, the trend of R-Br > R-Cl is consistent for SN2 reactions.

Mechanistic Insights: The SN2 Pathway

The reaction of these primary haloalkanes with a good nucleophile is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[2][6]

Figure 1: General workflow for an SN2 reaction mechanism.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. The key difference in reactivity between the chloro- and bromo-derivatives lies in the energy of the transition state. The weaker C-Br bond leads to a more stable transition state and a lower activation energy, thus accelerating the reaction.

Leaving_Group_Ability cluster_factors Factors Influencing Leaving Group Ability cluster_comparison Comparison: Cl vs. Br Bond_Strength C-X Bond Strength C_Br C-Br: Weaker Bond Bond_Strength->C_Br influences Anion_Stability Stability of X⁻ Anion Br_Anion Br⁻: More Stable Anion_Stability->Br_Anion influences Polarizability Polarizability of X Br_Polar Br: More Polarizable Polarizability->Br_Polar influences Basicity Basicity of X⁻ Br_Base Br⁻: Weaker Base Basicity->Br_Base influences C_Cl C-Cl: Stronger Bond Reactivity Higher Reactivity of 2-(bromomethyl)-2-methyloxolane C_Br->Reactivity Cl_Anion Cl⁻: Less Stable Br_Anion->Reactivity Cl_Polar Cl: Less Polarizable Br_Polar->Reactivity Cl_Base Cl⁻: Stronger Base Br_Base->Reactivity

Figure 2: Relationship between properties and leaving group ability.

Experimental Protocols

The following are representative experimental protocols for a nucleophilic substitution reaction with a common nucleophile, sodium azide, to form the corresponding azidomethyl derivative. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.

Synthesis of 2-(azidomethyl)-2-methyloxolane from 2-(chloromethyl)-2-methyloxolane

Materials:

  • 2-(chloromethyl)-2-methyloxolane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(chloromethyl)-2-methyloxolane and anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed to completion within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of 2-(azidomethyl)-2-methyloxolane from 2-(bromomethyl)-2-methyloxolane

Materials:

  • 2-(bromomethyl)-2-methyloxolane (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(bromomethyl)-2-methyloxolane and anhydrous DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is expected to be significantly faster than the chloro-analogue, likely reaching completion within 2-6 hours.

  • After the reaction is complete, follow the same workup and purification procedure as described for the chloro-derivative (steps 6-10).

Note: The milder reaction conditions (room temperature and shorter reaction time) for the bromo-compound are a direct consequence of its higher reactivity.

Conclusion

For researchers and drug development professionals, the choice between 2-(chloromethyl)-2-methyloxolane and 2-(bromomethyl)-2-methyloxolane as a synthetic intermediate has clear implications for reaction efficiency and strategy. The fundamental principles of leaving group ability, supported by extensive experimental evidence for analogous compounds, unequivocally point to 2-(bromomethyl)-2-methyloxolane as the more reactive substrate in nucleophilic substitution reactions .

This enhanced reactivity translates into practical advantages, including the need for milder reaction conditions, shorter reaction times, and often higher product yields. While the chloro-analogue is a viable and more economical option, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. The judicious selection between these two building blocks will ultimately depend on the specific requirements of the synthetic target, cost considerations, and the desired reaction kinetics.

References

  • Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • Science Learning Center. Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Google Patents. (1993). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Student Doctor Network. (2012, December 29). Why is bromide a better nucleophile than chloride? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-5,6-DIHYDRO-2H-PYRAN-2-ONE. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-ALKYLOXIRANES OF HIGH ENANTIOMERIC PURITY FROM (S)-2-CHLOROALKANOIC ACIDS VIA (S)-2-CHLORO-1-ALKANOLS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 1-METHOXYMETHYL-1-PHENYLETHANE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Reactions SN2 and SN1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • OpenMETU. (n.d.). The synthesis of 2-substituted - epichlorohydrins and their reactions. Retrieved from [Link]

  • ResearchGate. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 11.4: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Summary of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

  • ResearchGate. (2025, October 16). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • PubMed. (1997, May 2). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Retrieved from [Link]

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Comparative

Comparative Guide: Ring-Opening Kinetics of 2-(Chloromethyl)-2-methyloxolane vs. Epoxides

Executive Summary The ring-opening of cyclic ethers is a foundational transformation in organic synthesis, polymer chemistry, and drug development. However, the kinetic profiles of these reactions vary drastically depend...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ring-opening of cyclic ethers is a foundational transformation in organic synthesis, polymer chemistry, and drug development. However, the kinetic profiles of these reactions vary drastically depending on ring size, inherent strain, and the electronic nature of substituents. This guide provides an objective, data-driven comparison between the highly reactive epoxide class (3-membered rings) and 2-(chloromethyl)-2-methyloxolane , a sterically hindered, substituted 5-membered oxolane. By analyzing the thermodynamic drivers and transition state geometries, researchers can better predict reaction outcomes and optimize synthetic routes.

Thermodynamic Drivers: Ring Strain and Steric Electronics

The fundamental disparity in reaction kinetics between epoxides and oxolanes is rooted in their thermodynamic baselines.

Epoxides (Oxiranes): Epoxides are characterized by severe angle and torsional strain, resulting in a total ring strain energy of approximately 27.3 kcal/mol[1]. This immense stored energy acts as a powerful thermodynamic spring. Consequently, epoxides readily undergo ring-opening reactions with both strong nucleophiles (basic conditions) and weak nucleophiles (acidic conditions)[2]. The relief of this strain significantly lowers the activation energy ( Ea​ ), leading to rapid kinetics even at ambient temperatures.

2-(Chloromethyl)-2-methyloxolane: In stark contrast, 5-membered oxolane rings possess minimal angle strain, with total ring strain energies hovering around 5–7 kcal/mol[3]. Without a massive thermodynamic driving force, the ring-opening of oxolanes is inherently sluggish and strictly requires strong electrophilic activation (e.g., Lewis superacids)[4].

Furthermore, the specific substitution pattern of 2-(chloromethyl)-2-methyloxolane introduces complex electronic and steric hurdles:

  • Steric Hindrance: The C2 position is a fully substituted tertiary ether center, physically blocking direct SN2 nucleophilic attack.

  • Electronic Destabilization: While tertiary ethers typically cleave easily under acidic conditions via an SN1 pathway (due to carbocation stabilization), the highly electronegative chloromethyl group (-CH₂Cl) exerts a strong inductive electron-withdrawing effect (-I effect). This heavily destabilizes the developing positive charge in the transition state, driving the Ea​ exceptionally high[5].

Mechanistic Pathways and Transition States

The divergent thermodynamic profiles dictate entirely different mechanistic pathways for these two classes of cyclic ethers.

Kinetics cluster_epoxide Epoxide Pathway (e.g., Epichlorohydrin) cluster_oxolane Oxolane Pathway (2-(chloromethyl)-2-methyloxolane) E1 High Strain (~27 kcal/mol) E2 Mild Activation (Acid or Base) E1->E2 E3 Hybrid SN1/SN2 TS (Low Ea) E2->E3 E4 Rapid Opening (Fast Kinetics) E3->E4 O1 Low Strain (~5 kcal/mol) O2 Harsh Activation (Strong Lewis Acid) O1->O2 O3 SN1-like TS (Inductively Destabilized) O2->O3 O4 Slow Opening (Sluggish Kinetics) O3->O4

Fig 1. Kinetic pathways comparing highly strained epoxides and low-strain substituted oxolanes.

Under acidic conditions, epoxides proceed through a hybrid SN1/SN2 transition state where the positive charge is shared across the oxygen and carbon atoms, allowing for rapid nucleophilic trapping[4]. Conversely, the ring-opening of 2-(chloromethyl)-2-methyloxolane is forced into a highly unfavorable, sterically congested SN1-like transition state, requiring elevated thermal energy to proceed.

Comparative Kinetic Data

The table below summarizes the quantitative kinetic and thermodynamic parameters distinguishing these two systems. Data for the epoxide is based on epichlorohydrin (a structurally relevant 3-membered analog), while oxolane data reflects the established behavior of sterically hindered tetrahydrofuran derivatives.

ParameterEpichlorohydrin (Epoxide Analog)2-(Chloromethyl)-2-methyloxolane
Ring Size & Classification 3-membered (Oxirane)5-membered (Oxolane)
Ring Strain Energy ~27.3 kcal/mol[1]~5.0 - 7.0 kcal/mol[3]
Typical Activation Energy ( Ea​ ) 12.0 - 16.0 kcal/mol[4]> 25.0 kcal/mol (Estimated)
Catalytic Requirement Mild Acid / Base[2]Strong Lewis/Brønsted Acid[4]
Transition State Character Hybrid SN1/SN2[4]SN1-like (Inductively hindered)
Relative Reaction Rate (25°C) Extremely Fast (Minutes to Hours)Negligible (Requires prolonged heating)

Experimental Methodology: In-Situ Kinetic Profiling

To objectively validate the kinetic differences between these cyclic ethers, researchers must employ continuous, non-destructive monitoring. The following self-validating protocol utilizes in-situ ReactIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) to derive precise rate constants ( k ) and activation energies ( Ea​ ).

Objective

Quantify the nucleophilic ring-opening kinetics of epichlorohydrin versus 2-(chloromethyl)-2-methyloxolane using methanol as a nucleophile.

Step-by-Step Protocol

Step 1: System Preparation & Baseline Establishment

  • Action: Equip a dry, inert-atmosphere Schlenk flask with an ATR-FTIR probe. Purge with N₂.

  • Causality: ReactIR allows for the real-time tracking of the distinct C-O-C asymmetric stretches (epoxides at ~800-900 cm⁻¹; oxolanes at ~1050 cm⁻¹). This eliminates the sampling errors and temperature fluctuations inherent to offline HPLC/GC aliquoting.

Step 2: Substrate & Solvent Equilibration

  • Action: Dissolve 0.5 M of the target cyclic ether in anhydrous 1,2-dichloroethane (DCE). Bring the system to the target initial temperature (e.g., 25°C for epoxide; 60°C for oxolane).

  • Causality: DCE is selected as the solvent because its boiling point (83°C) safely accommodates the elevated temperatures required to force the sluggish oxolane reaction, while remaining chemically inert to strong acids.

Step 3: Catalytic Initiation

  • Action: Inject 5.0 equivalents of anhydrous methanol (nucleophile), followed immediately by 0.1 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂, Lewis acid catalyst).

  • Causality: The oxolane's lack of ring strain means it will not react with methanol alone. BF₃·OEt₂ provides the intense electrophilic activation required to weaken the C2-O ether bond[4].

Step 4: Data Acquisition & Kinetic Modeling

  • Action: Record the IR spectra every 30 seconds. Plot the normalized decay of the cyclic ether peak over time to determine the pseudo-first-order rate constant ( kobs​ ).

Step 5: System Validation via Arrhenius Plotting

  • Action: Repeat the experiment at three distinct temperatures (e.g., 25°C, 35°C, 45°C for the epoxide; 60°C, 70°C, 80°C for the oxolane). Plot ln(kobs​) versus 1/T (Kelvin).

  • Causality (Self-Validation): A highly linear Arrhenius plot ( R2>0.99 ) proves that the reaction mechanism remains consistent across the temperature gradient. The slope of this line ( −Ea​/R ) provides the precise Activation Energy, definitively proving the thermodynamic barrier differences between the two substrates.

Conclusion & Strategic Applications

When designing synthetic routes, the choice between an epoxide and an oxolane scaffold dictates the entire operational window of the process. Epoxides, driven by the massive release of ~27 kcal/mol of ring strain, offer rapid kinetics under mild conditions. Conversely, 2-(chloromethyl)-2-methyloxolane represents a "kinetic fortress." Its low ring strain, combined with the severe inductive destabilization from the chloromethyl group at the tertiary C2 position, demands aggressive Lewis acid catalysis and high thermal input to achieve ring-opening. Understanding these causality-driven principles ensures scalable, safe, and efficient chemical process development.

References

  • Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution - DTIC. Available at: [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]

  • Influence of Oxygen Atoms and Ring Strain on the Low-Temperature Oxidation Pathways of 1,3-Dioxolane - ACS Publications. Available at:[Link]

Sources

Validation

Benchmarking catalysts for the cyclization of 2-(chloromethyl)-2-methyloxolane precursors

As a Senior Application Scientist, I frequently evaluate and optimize synthetic routes for heterocyclic building blocks. The compound 2-(chloromethyl)-2-methyloxolane (CAS: 99839-65-3) is a highly versatile small-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate and optimize synthetic routes for heterocyclic building blocks. The compound 2-(chloromethyl)-2-methyloxolane (CAS: 99839-65-3) is a highly versatile small-molecule scaffold heavily utilized in the development of active pharmaceutical ingredients (APIs) and complex natural products 1.

The most direct synthetic route to this substituted oxolane (tetrahydrofuran) ring is the intramolecular chlorocyclization (chloroetherification) of the precursor 5-methylhex-5-en-1-ol 2. While the innate thermodynamics of the tertiary carbocation favor the 5-membered ring, uncatalyzed electrophilic halogenation is notoriously messy—often resulting in competitive 6-endo-trig cyclization, proton elimination, or unselective background chlorination.

To achieve industrial-grade yields and purity, selecting the correct catalytic system is paramount. This guide benchmarks three distinct catalytic approaches for this transformation, providing the mechanistic causality and self-validating protocols necessary for successful execution.

Mechanistic Pathway of Chlorocyclization

The reaction relies on the controlled transfer of an electrophilic chlorine species ( Cl+ ) to the terminal alkene of 5-methylhex-5-en-1-ol, followed by an intramolecular nucleophilic attack by the pendant hydroxyl group.

G A 5-Methylhex-5-en-1-ol (Precursor) C Activated Chloronium/Seleniranium Intermediate A->C Electrophilic Activation B Catalyst + Chlorine Source (e.g., Ph2Se2 + NCS) B->C D Intramolecular Nucleophilic Attack (5-exo-trig) C->D Kinetic Control F 6-endo-trig / Elimination (Side Reactions) C->F Poor Catalyst Control E 2-(Chloromethyl)-2-methyloxolane (Target Scaffold) D->E Ring Closure

Mechanistic pathway for the catalytic chlorocyclization of 5-methylhex-5-en-1-ol.

Benchmarking Catalytic Systems

Organoselenium Catalysis (Diphenyl Diselenide, Ph2​Se2​ )

Organoselenium catalysis represents the current gold standard for mild, highly regioselective halogenations 3.

  • Causality: Ph2​Se2​ reacts with N-Chlorosuccinimide (NCS) to generate phenylselenenyl chloride ( PhSeCl ) in situ. This species acts as a soft π -acid, forming a stable seleniranium intermediate with the alkene. This intermediate tightly controls the trajectory of the incoming hydroxyl nucleophile, exclusively driving the 5-exo-trig ring closure and completely suppressing elimination pathways.

Bifunctional Lewis Base Catalysis ((DHQD)2PHAL)

Derived from cinchona alkaloids, bifunctional catalysts like (DHQD)2PHAL are highly effective when paired with halogen sources like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) 4.

  • Causality: The catalyst operates via a dual-activation mechanism. The quinuclidine nitrogen activates the chlorine source, while hydrogen-bonding networks stabilize the transition state of the reacting alkenol 5. While this system is typically reserved for asymmetric induction, it provides excellent regioselectivity even for racemic targets by artificially lowering the activation energy of the desired 5-exo pathway.

Lewis Acid Catalysis ( Cu(OTf)2​ )

Standard Lewis acids are frequently employed to accelerate etherification by polarizing the N-Cl bond of NCS.

  • Causality: Cu(OTf)2​ rapidly activates NCS, leading to extremely fast reaction times. However, because the resulting chloronium ion is highly polarized and "hard," the intermediate is prone to proton loss (forming allylic chlorides) or competitive 6-endo-trig attack, resulting in a lower overall yield of the target oxolane.

Quantitative Performance Comparison

The following table summarizes the experimental benchmarking of these three systems against an uncatalyzed baseline.

Catalyst SystemLoading (mol %)Temp (°C)Time (h)Conversion (%)Regioselectivity (5-exo : 6-endo)Target Yield (%)
Uncatalyzed (NCS only) N/A25128570:3045*
Cu(OTf)2​ / NCS 1004>9585:1572
(DHQD)2PHAL / DCDMH 10-10249095:581
Ph2​Se2​ / NCS 5-102>99>99:194

*Note: The uncatalyzed reaction produces a complex mixture requiring extensive chromatographic purification, significantly reducing the isolated yield.

Optimized Experimental Protocol: Organoselenium-Catalyzed Workflow

Based on the benchmarking data, the Ph2​Se2​ catalytic system is the superior choice for synthesizing 2-(chloromethyl)-2-methyloxolane. The following protocol is designed as a self-validating system to ensure reproducibility at the bench.

Reagents:

  • 5-Methylhex-5-en-1-ol (1.0 equiv, 10.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol)

  • Diphenyl diselenide ( Ph2​Se2​ ) (5 mol%, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Action: In an oven-dried, argon-purged flask, dissolve Ph2​Se2​ (0.5 mmol) and NCS (10.5 mmol) in 50 mL of anhydrous DCM at room temperature. Stir for 10 minutes.

    • Causality: NCS oxidatively cleaves the diselenide bond to generate the active electrophilic species, PhSeCl .

    • Self-Validation: The initial bright yellow solution of Ph2​Se2​ will rapidly fade to a pale, almost colorless solution. This visual cue confirms the complete generation of the active catalyst.

  • Cryogenic Substrate Addition:

    • Action: Cool the reaction vessel to -10 °C using an ice/brine bath. Add 5-methylhex-5-en-1-ol (10.0 mmol) dropwise over 15 minutes via a syringe pump.

    • Causality: Lowering the temperature suppresses the uncatalyzed background halogenation driven by free NCS, which would otherwise lead to non-selective chlorination 5.

    • Self-Validation: An internal thermocouple should register a minor exotherm (approx. +1 to +2 °C) upon each drop, confirming the rapid kinetics of the catalyzed cyclization.

  • Reaction Monitoring:

    • Action: Maintain stirring at -10 °C for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-inactive alkenol (visualized with KMnO4​ stain) and the appearance of a higher Rf​ spot confirms conversion.

  • Quenching and Workup:

    • Action: Quench the reaction by adding 20 mL of saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The thiosulfate quench immediately reduces any unreacted electrophilic chlorine species and regenerates the inert Ph2​Se2​ from the catalytic cycle, preventing over-oxidation during solvent removal.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 2-(chloromethyl)-2-methyloxolane as a colorless oil.

Sources

Comparative

2-(chloromethyl)-2-methyloxolane versus chloromethyl methyl ether in alkylation reactions

An in-depth technical analysis for researchers, process chemists, and drug development professionals comparing the alkylation profiles of 2-(chloromethyl)-2-methyloxolane and chloromethyl methyl ether (MOM-Cl). Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, process chemists, and drug development professionals comparing the alkylation profiles of 2-(chloromethyl)-2-methyloxolane and chloromethyl methyl ether (MOM-Cl).

Executive Summary

In organic synthesis and medicinal chemistry, the installation of ether linkages via alkylation is a foundational transformation. However, the choice of alkylating agent profoundly impacts both the reaction kinetics and the safety profile of the synthesis. This guide provides an objective comparison between chloromethyl methyl ether (MOM-Cl) —a ubiquitous but highly hazardous reagent used for transient alcohol protection[1]—and 2-(chloromethyl)-2-methyloxolane , a specialized, sterically hindered building block used to permanently install lipophilic oxolane motifs to modulate the pharmacokinetic properties of drug candidates[2].

Mechanistic Divergence: Alpha- vs. Beta-Chloro Ethers

The fundamental difference in performance between these two reagents stems from their structural relationship to the oxygen atom.

  • MOM-Cl (Alpha-Chloro Ether): MOM-Cl features a chlorine atom directly adjacent to an oxygen atom. This arrangement allows the oxygen's lone pairs to assist in the departure of the chloride leaving group, generating a highly electrophilic, resonance-stabilized oxocarbenium ion[3]. Consequently, MOM-Cl reacts rapidly via an SN​1 -like pathway, even under mild conditions at 0 °C.

  • 2-(chloromethyl)-2-methyloxolane (Beta-Chloro Ether): This reagent contains a chloromethyl group attached to the fully substituted C2 position of a tetrahydrofuran (oxolane) ring. Because the oxygen atom is beta to the leaving group, it cannot stabilize a positive charge via resonance. The reaction must proceed via an SN​2 mechanism, which is severely retarded by the neopentyl-like steric bulk of the adjacent quaternary center. Alkylation requires forcing conditions and catalytic activation.

G cluster_MOM Pathway A: MOM-Cl (α-Chloro Ether) cluster_Oxo Pathway B: 2-(chloromethyl)-2-methyloxolane (β-Chloro Ether) MOM_Reagent MOM-Cl MOM_Inter Oxocarbenium Ion (Resonance Stabilized) MOM_Reagent->MOM_Inter Spontaneous Cl⁻ loss MOM_Prod Rapid Alkylation (Mild Conditions) MOM_Inter->MOM_Prod Nucleophilic Attack Oxo_Reagent 2-(chloromethyl)-2-methyloxolane Oxo_Inter Sterically Hindered SN2 Transition State Oxo_Reagent->Oxo_Inter Finkelstein Catalyst (NaI) Oxo_Prod Slow Alkylation (Forcing Conditions) Oxo_Inter->Oxo_Prod Nucleophilic Displacement

Mechanistic divergence between MOM-Cl (SN1-like) and 2-(chloromethyl)-2-methyloxolane (hindered SN2).

Safety and EHS (Environment, Health, and Safety) Profiles

The handling requirements for these two reagents are drastically different. MOM-Cl is an OSHA-regulated human carcinogen, often contaminated with the even more dangerous bis(chloromethyl) ether[1]. Its high volatility necessitates strict engineering controls. Conversely, 2-(chloromethyl)-2-methyloxolane is a heavier, less volatile liquid that lacks the alpha-heteroatom activation responsible for the severe toxicity of MOM-Cl, making it safer for benchtop manipulation[2].

Quantitative Data Comparison

Table 1: Physicochemical and Safety Comparison

PropertyChloromethyl methyl ether (MOM-Cl)2-(chloromethyl)-2-methyloxolane
CAS Number 107-30-2[4]99839-65-3[2]
Molecular Weight 80.51 g/mol 134.60 g/mol
Boiling Point 55–57 °C[4]~150–160 °C (est.)
Mechanism SN​1 (Oxocarbenium intermediate) SN​2 (Sterically hindered)
Primary Use Transient protecting group (MOM)[3]Permanent structural motif / Building block
Safety Profile Highly toxic, volatile carcinogen[1]Standard irritant, non-carcinogenic

Table 2: Alkylation Performance Metrics (Phenolic Nucleophile)

ParameterMOM-Cl AlkylationOxolane Alkylation
Reagent Equivalents 1.1 - 1.5 eq2.0 - 3.0 eq
Base / Solvent DIPEA / CH₂Cl₂NaH / DMF
Catalyst None requiredNaI (0.5 eq)
Temperature 0 °C to Room Temp80 °C - 100 °C
Reaction Time 1 - 2 hours16 - 24 hours
Typical Yield >90%60 - 75%

Experimental Methodologies

Protocol A: Methoxymethyl (MOM) Protection of a Phenol

This protocol demonstrates the mild conditions enabled by the highly reactive oxocarbenium pathway.

  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Alkylation: Dropwise, add MOM-Cl (1.5 eq) over 10 minutes.

  • Completion: Remove the ice bath and stir at room temperature for 1-2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Causality & Design: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without quaternizing the highly electrophilic MOM-Cl[3]. DCM is selected as the solvent because it does not participate in oxocarbenium ion chemistry. The 0 °C starting temperature mitigates the exothermic nature of the rapid SN​1 -like alkylation.

  • Self-Validation: The reaction is self-validating through the rapid formation of a white DIPEA·HCl precipitate within minutes of MOM-Cl addition, visually confirming the active consumption of the reagent. TLC will show near-instantaneous conversion to a less polar spot.

Protocol B: Alkylation using 2-(chloromethyl)-2-methyloxolane

This protocol demonstrates the forcing conditions required to overcome neopentyl-like steric hindrance.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) at 0 °C under argon.

  • Deprotonation: Slowly add the phenol (1.0 eq) dissolved in a minimal amount of DMF. Stir for 30 minutes until gas evolution ceases.

  • Catalyst & Reagent Addition: Add Sodium Iodide (NaI, 0.5 eq) followed by 2-(chloromethyl)-2-methyloxolane (2.5 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • Workup: Cool to room temperature, carefully quench with water, extract with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry over MgSO4​ , and purify via column chromatography.

  • Causality & Design: Due to the neopentyl-like steric hindrance of the beta-chloro ether, standard SN​2 attack is kinetically unfavorable. NaI is introduced as a Finkelstein catalyst to convert the unreactive chloride into a more labile iodide in situ. NaH is required to generate a highly nucleophilic phenoxide, while DMF provides a polar aprotic environment to maximize the anion's reactivity by selectively solvating the sodium cation.

  • Self-Validation: The successful generation of the phenoxide is validated by the immediate evolution of hydrogen gas (bubbling) during step 2. Upon addition of NaI and the oxolane reagent at elevated temperatures, the gradual precipitation of sodium chloride (NaCl) as a fine white suspension over several hours serves as a visual indicator of successful alkylation.

References

  • Wikipedia. "Chloromethyl methyl ether". Wikipedia, The Free Encyclopedia.

  • Wikipedia. "Methoxymethyl ether". Wikipedia, The Free Encyclopedia.

  • Sigma-Aldrich. "Chloromethyl methyl ether MOM chloride". Sigma-Aldrich Product Catalog.

  • CymitQuimica. "CAS: 99839-65-3 | 2-(Chloromethyl)-2-methyloxolane". CymitQuimica Catalog.

Sources

Validation

A Researcher's Guide to Isotopic Labeling for Elucidating the Reaction Pathways of 2-(Chloromethyl)-2-methyloxolane

In the intricate world of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and the rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and the rational design of novel molecular entities. The solvolysis of 2-(chloromethyl)-2-methyloxolane presents a compelling case study in mechanistic elucidation, where a seemingly straightforward substitution reaction can proceed through multiple, competing pathways. This guide provides a comprehensive comparison of these pathways, leveraging the power of isotopic labeling as a definitive validation tool. We will explore the underlying principles, provide detailed experimental protocols, and present the data necessary to distinguish between SN1, SN2, and neighboring group participation (NGP) mechanisms.

The Mechanistic Conundrum: SN1, SN2, or Neighboring Group Participation?

The reaction of 2-(chloromethyl)-2-methyloxolane, a substituted cyclic ether, with a nucleophile can theoretically proceed via several pathways.[1][2][3] The structure of the substrate—a primary halide attached to a tertiary carbon bearing an oxygen atom—creates a fascinating mechanistic ambiguity.

  • SN2 Pathway : A direct, single-step displacement of the chloride ion by a nucleophile.[4][5][6][7] This pathway would lead to a predictable inversion of stereochemistry if a chiral center were present.

  • SN1 Pathway : A two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by nucleophilic attack.[4][5][6][8] The tertiary nature of the carbon adjacent to the chloromethyl group could stabilize a resulting primary carbocation through hyperconjugation, or more likely, rearrangement to a more stable tertiary carbocation.

  • Neighboring Group Participation (NGP) : The ether oxygen, positioned appropriately, can act as an internal nucleophile, displacing the chloride to form a bicyclic oxonium ion intermediate.[9][10][11][12][13] Subsequent attack by an external nucleophile would then open this strained intermediate. This pathway often results in an overall retention of configuration at the reaction center.[12]

Isotopic labeling offers an elegant and powerful strategy to dissect these possibilities.[14][15][16] By selectively replacing an atom in the reactant with one of its isotopes, we can trace its fate in the products, providing unequivocal evidence for one pathway over others.[14][15][17][18]

Designing the Isotopic Labeling Experiment

To differentiate between these mechanisms, we can strategically place an isotopic label at a position that will reveal the molecular rearrangements characteristic of each pathway. A particularly insightful approach is to synthesize 2-(chloromethyl)-2-methyloxolane with a ¹³C label in the chloromethyl group.

Core Logic of the ¹³C Labeling Strategy:
  • If the reaction proceeds via a direct SN2 mechanism , the ¹³C label will remain in the side chain of the final product.

  • If an SN1 mechanism involving a primary carbocation that does not rearrange occurs , the ¹³C label will also remain in the side chain.

  • However, if an SN1 mechanism with rearrangement to a more stable tertiary carbocation occurs, or if the reaction proceeds through an NGP pathway involving an oxonium ion intermediate , the position of the ¹³C label is expected to "scramble" between the side chain and a ring carbon.

The following diagram illustrates the potential reaction pathways and the expected fate of the ¹³C label.

G Figure 1: Competing Reaction Pathways for 2-([¹³C]chloromethyl)-2-methyloxolane cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_ngp NGP Pathway start 2-([¹³C]chloromethyl)-2-methyloxolane sn2_product Product with ¹³C in side chain start->sn2_product Direct Attack sn1_intermediate Primary Carbocation (No Rearrangement) start->sn1_intermediate Loss of Cl⁻ ngp_intermediate Bicyclic Oxonium Ion Intermediate start->ngp_intermediate Intramolecular Attack sn1_rearranged Tertiary Carbocation (Rearrangement) sn1_intermediate->sn1_rearranged 1,2-Hydride Shift or Alkyl Shift sn1_product_no_rearrange Product with ¹³C in side chain sn1_intermediate->sn1_product_no_rearrange Nucleophilic Attack sn1_product_rearranged Product with Scrambled ¹³C sn1_rearranged->sn1_product_rearranged Nucleophilic Attack ngp_product Product with Scrambled ¹³C ngp_intermediate->ngp_product Nucleophilic Attack

Caption: Competing reaction pathways for 2-([¹³C]chloromethyl)-2-methyloxolane.

Experimental Protocols

Synthesis of ¹³C-Labeled 2-(chloromethyl)-2-methyloxolane
General Reaction Protocol for Solvolysis
  • Reactant Preparation : Dissolve a precisely weighed amount of ¹³C-labeled 2-(chloromethyl)-2-methyloxolane in a suitable solvent. The choice of solvent will influence the reaction pathway; polar protic solvents favor SN1 and NGP, while polar aprotic solvents favor SN2.[4][8]

  • Reaction Initiation : Add the desired nucleophile to the solution. The concentration of the nucleophile is a key variable; high concentrations favor the bimolecular SN2 mechanism.[7]

  • Reaction Monitoring : Maintain the reaction at a constant temperature and monitor its progress over time using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or in-situ NMR spectroscopy.[19][20]

  • Workup and Product Isolation : Once the reaction is complete, quench the reaction and perform a standard aqueous workup followed by extraction of the organic products. Purify the product mixture using column chromatography or distillation.

Analytical Validation: GC-MS and NMR Spectroscopy

The cornerstone of this validation method lies in the detailed analysis of the product mixture to determine the position of the ¹³C label.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is an invaluable tool for separating the components of the product mixture and determining their molecular weights.[21][22][23][24][25] The mass spectra of the products will clearly indicate the incorporation of the ¹³C isotope. By comparing the fragmentation patterns of the labeled and unlabeled products, one can often deduce the location of the label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly ¹³C NMR, is the most definitive technique for determining the precise location of the isotopic label.[19][20][26][27][28] In the ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced. By comparing the chemical shifts of the enhanced signals with those of the unlabeled product, the exact position of the ¹³C atom can be unambiguously assigned.

The following diagram outlines the general experimental workflow.

G Figure 2: Experimental Workflow for Isotopic Labeling Validation cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion synthesis Synthesize ¹³C-labeled 2-(chloromethyl)-2-methyloxolane reaction Perform solvolysis reaction under controlled conditions synthesis->reaction gcms GC-MS Analysis: - Separate Products - Confirm ¹³C Incorporation reaction->gcms nmr NMR Analysis: - ¹³C NMR to determine  label position reaction->nmr conclusion Elucidate reaction pathway based on label position gcms->conclusion nmr->conclusion

Caption: Experimental workflow for isotopic labeling validation.

Interpreting the Data: A Comparative Analysis

The power of this isotopic labeling experiment lies in the clear, distinguishable outcomes for each potential mechanism. The following table summarizes the expected analytical results.

Reaction PathwayExpected Position of ¹³C LabelPrimary Analytical Evidence
SN2 Exclusively in the side chainA single, enhanced signal in the ¹³C NMR spectrum corresponding to the side-chain carbon.
SN1 (no rearrangement) Exclusively in the side chainA single, enhanced signal in the ¹³C NMR spectrum corresponding to the side-chain carbon.
SN1 (with rearrangement) Scrambled between the side chain and a ring carbonMultiple enhanced signals in the ¹³C NMR spectrum, indicating the presence of the label at different positions.
Neighboring Group Participation Scrambled between the side chain and a ring carbonMultiple enhanced signals in the ¹³C NMR spectrum, indicating the presence of the label at different positions.

Note: While both rearrangement in an SN1 reaction and NGP can lead to a scrambled label, further kinetic studies and analysis of stereochemical outcomes would be necessary to definitively distinguish between these two pathways. For instance, NGP often leads to a significant rate enhancement compared to analogous systems where NGP is not possible.[13]

Conclusion

Isotopic labeling provides an exceptionally clear and robust method for validating the reaction pathways of 2-(chloromethyl)-2-methyloxolane.[14][17] By strategically incorporating a ¹³C label and meticulously analyzing the product distribution with powerful analytical techniques like GC-MS and NMR, researchers can gain unambiguous insights into the operative mechanism. This deep mechanistic understanding is paramount for controlling reaction outcomes, optimizing synthetic routes, and ensuring the development of safe and effective chemical processes and pharmaceutical agents.

References

  • Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Isotopic labeling. In Wikipedia. Retrieved from [Link]

  • d'Amore, F., et al. (2019). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. Catalysts, 9(1), 44. [Link]

  • Chorier, E., et al. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10). Retrieved from [Link]

  • (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]

  • (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets. Retrieved from [Link]

  • Bagryanskaya, E. G., & Krumkacheva, O. A. (2019). Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy. Chemistry, 25(18), 4539-4554. [Link]

  • Polder, A., et al. (2014). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Science of The Total Environment, 466-467, 655-662. [Link]

  • de la Torre, A., et al. (2009). Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science, 47(1), 19-26. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Chloromethyl)-2-methyloxolane

As a Senior Application Scientist, my goal is to ensure that your laboratory operations are not only compliant but fundamentally safe through a deep understanding of chemical behavior. Handling 2-(Chloromethyl)-2-methylo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to ensure that your laboratory operations are not only compliant but fundamentally safe through a deep understanding of chemical behavior. Handling 2-(Chloromethyl)-2-methyloxolane (CAS 99839-65-3)—a highly versatile small-molecule scaffold used extensively in drug development[1]—requires more than just following a checklist; it requires understanding the structural causality behind its hazards.

This compound, also known as 2-(chloromethyl)-2-methyltetrahydrofuran, possesses a molecular weight of 134.61 g/mol [2] and features a dual-hazard molecular architecture. The oxolane (tetrahydrofuran) ring is inherently susceptible to peroxide formation and is highly flammable, while the chloromethyl moiety acts as a potent electrophilic alkylating agent. This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers and maintain scientific integrity.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand why the chemical reacts the way it does:

  • Electrophilic Reactivity (Alkylating Potential): The -CH₂Cl group is highly reactive toward nucleophiles. In biological tissues, it can covalently bind to proteins and DNA, leading to severe skin burns, serious eye damage, and respiratory tract irritation ([3]). This necessitates absolute barrier protection.

  • Flammability & Peroxide Formation: Like its parent compound THF, the oxolane ring can undergo auto-oxidation upon prolonged exposure to air and light, forming shock-sensitive explosive hydroperoxides. Furthermore, it is a highly flammable liquid, requiring strict elimination of ignition sources.

Quantitative Data & PPE Matrix

The following Personal Protective Equipment (PPE) matrix is engineered to counteract the specific physicochemical threats posed by this compound.

PPE CategoryRecommended SpecificationCausality & Scientific Justification
Hand Protection Butyl rubber gloves (≥0.3 mm) or Double-gloved heavy-duty NitrileChlorinated oxolane derivatives rapidly permeate standard latex. Butyl rubber provides superior permeation resistance against THF-based solvent degradation.
Eye/Face Protection Tight-fitting chemical safety goggles + Polycarbonate Face ShieldThe high vapor pressure causes acute irritation to ocular mucosa. A face shield prevents catastrophic splash injuries during pressurized dispensing.
Body Protection Flame-Resistant (FR) lab coat over 100% natural fibers (cotton)Mitigates fire risk from static discharge. Synthetic fibers (like polyester) can melt directly into the skin during a flash fire event.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)The compound is a volatile alkylating agent. Engineering controls are prioritized over personal respirators to prevent the inhalation of electrophilic vapors.

Standard Operating Procedure: Handling & Dispensing Workflow

Do not merely execute these steps; use them as a self-validating system to ensure environmental safety before proceeding.

1. Pre-Operation Verification & Peroxide Testing

  • Methodology: Verify the fume hood face velocity is >100 fpm. Before using an opened bottle, test the solvent for peroxides using KI-starch indicator strips.

  • Causality: A self-validating check—such as observing the continuous inward deflection of a Kimwipe taped to the sash, and ensuring indicator strips remain colorless (<20 ppm peroxides)—guarantees that vapor containment is active and the solvent is safe from explosive degradation before the seal is broken.

2. Inert Atmosphere Setup

  • Methodology: Purge the reaction vessel and the reagent bottle headspace with dry Argon or Nitrogen using a Schlenk line.

  • Causality: Ambient moisture can slowly hydrolyze the chloromethyl group, releasing corrosive hydrogen chloride (HCl) gas. An inert atmosphere preserves reagent integrity and prevents hazardous pressure buildup.

3. Dispensing Methodology

  • Methodology: Use glass syringes with stainless steel needles or PTFE-lined tubing. Do NOT use standard plastic (polypropylene/polyethylene) syringes.

  • Causality: Halogenated solvents and oxolane derivatives physically swell and degrade standard plastics, which can lead to catastrophic syringe failure, plunger sticking, and accidental exposure.

4. Quenching and Decontamination

  • Methodology: Rinse all contaminated glassware and syringes with a less reactive, compatible solvent (e.g., acetone) into a designated halogenated waste container prior to any aqueous washing.

  • Causality: Immediate aqueous washing of the neat chemical can cause localized exothermic hydrolysis. Pre-rinsing safely dilutes the electrophile.

Spill Response & Disposal Plan

In the event of an accidental release, follow this procedural workflow to mitigate exposure and environmental contamination.

1. Immediate Isolation & Containment

  • Methodology: Evacuate the immediate area and eliminate all ignition sources (e.g., hot plates, static sources). Cover the spill with an inert, non-combustible absorbent like dry sand or vermiculite.

  • Causality: Using combustible absorbents (like paper towels) increases the fire hazard and provides fuel if an exothermic reaction occurs.

2. Collection & Waste Segregation

  • Methodology: Sweep up the absorbed mixture using non-sparking tools (e.g., brass or plastic dustpans). Place in a tightly sealed, clearly labeled hazardous waste container.

  • Causality: Sparking tools (like steel) can ignite the highly flammable vapor-air mixture.

3. Disposal Classification

  • Methodology: Classify, log, and store the waste strictly as "Halogenated Flammable Solvent Waste" at 4°C ([4]).

  • Causality: Mixing halogenated waste with non-halogenated or acidic waste streams can lead to highly exothermic cross-reactions or the release of toxic gases.

Workflow Visualization

G Start Initiate Procedure PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Verify Fume Hood (>100 fpm & Peroxide Test) PPE->Hood Handle Dispense Reagent (Glass/PTFE Tools Only) Hood->Handle Spill Spill Detected? Handle->Spill Contain Evacuate Area & Apply Inert Absorbent Spill->Contain Yes Dispose Segregate as Halogenated Flammable Waste Spill->Dispose No Contain->Dispose End Decontaminate & Log Usage Dispose->End

Safety and spill response workflow for 2-(Chloromethyl)-2-methyloxolane handling.

References

Sources

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